2,4-Dichlorobenzyl alcohol
Description
Significance in Chemical Synthesis and as a Research Probe
The utility of dichlorobenzyl alcohol in chemical synthesis is extensive, primarily functioning as a precursor or intermediate. It is instrumental in the production of pharmaceuticals, agrochemicals such as herbicides and pesticides, and other specialized chemicals. ontosight.aisolubilityofthings.com Furthermore, it is a building block in the manufacturing of certain dyes and pigments. ontosight.aisolubilityofthings.com
As a research probe, dichlorobenzyl alcohol is employed to investigate its role as an intermediate in various organic reactions. solubilityofthings.com Its reactivity, enhanced by the presence of chlorine atoms and a hydroxyl group, allows it to participate in a range of chemical transformations, including electrophilic substitutions. solubilityofthings.com This makes it a valuable tool for scientists exploring new synthetic pathways and materials. solubilityofthings.com For instance, it has been used in the synthesis of more complex molecules like α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, highlighting its importance in chemical research. alfa-industry.com
Historical Context of Dichlorobenzyl Alcohol Synthesis Methodologies
The synthesis of dichlorobenzyl alcohol has evolved over time, with various methods being developed to improve yield, purity, and environmental compatibility.
Historically, methods for producing benzyl (B1604629) alcohols included the hydrolysis of benzyl halides with dilute alkali solutions or the reaction of benzyl halides with acetates followed by hydrolysis. googleapis.com Other early techniques involved the use of expensive reduction processes, such as the catalytic hydrogenation of the corresponding benzaldehyde (B42025) or the reduction of the associated carboxylic acid or its halides with agents like lithium aluminium hydride or sodium borohydride (B1222165). google.com A significant drawback of direct hydrolysis of dichlorobenzyl chloride is the formation of bis-2,4-dichlorobenzyl ether as a by-product, which reduces the yield and necessitates further purification. google.com
To address these issues, a more refined two-stage process was developed for preparing 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride. This method involves first reacting the chloride with a water-soluble salt of an organic acid, such as sodium acetate (B1210297), in the presence of a phase transfer catalyst like a tetrabutylammonium (B224687) salt. google.comgoogle.comepo.org The resulting ester is then hydrolyzed with a strong base to yield the final alcohol product with high purity and yield. google.comgoogle.com A similar process has been established for the production of 2,6-dichlorobenzyl alcohol using anhydrous sodium acetate and a quaternary ammonium (B1175870) salt as a phase transfer catalyst. googleapis.com
More recently, research has focused on greener synthetic routes. One such method is the biotransformation of the corresponding dichlorobenzaldehyde using Baker's Yeast (Saccharomyces cerevisiae) in a mixture of glycerol (B35011) and water. worldwidejournals.com This approach represents a move towards more environmentally friendly and sustainable chemical synthesis. worldwidejournals.com
Isomeric Considerations in Dichlorobenzyl Alcohol Research
The specific placement of the two chlorine atoms on the benzene (B151609) ring results in several isomers of dichlorobenzyl alcohol, each with unique properties. The most commonly researched isomers include 2,4-, 2,6-, 3,4-, and 3,5-dichlorobenzyl alcohol. ontosight.ainist.govnist.govcdnsciencepub.com The isomeric configuration significantly influences the compound's physical properties, stability, and reactivity. solubilityofthings.com
The structural differences between isomers are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify the substitution patterns of the chlorine atoms on the aromatic ring. chemicalbook.com Mass spectrometry helps in validating the molecular weight, while chromatographic methods like HPLC and GC are employed to assess purity and detect byproducts. Vibrational spectroscopy (FT-IR and Raman) provides further details on the molecular structure, with characteristic bands for C-Cl, C-O, and OH groups helping to distinguish between isomers. worldwidejournals.comtheaic.org
The differing properties of these isomers are critical in research, as the choice of isomer can affect the outcome and efficiency of a synthetic pathway or the biological activity of a target molecule. For example, the internal barrier to rotation about the carbon-carbon bond between the benzene ring and the CH2OH group has been studied for the 3,5-dichloro isomer. cdnsciencepub.com
Physicochemical Properties of Dichlorobenzyl Alcohol Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichlorobenzyl alcohol | 38594-42-2 | C₇H₆Cl₂O | 177.03 | ||
| This compound | 1777-82-8 | C₇H₆Cl₂O | 177.03 | 57 to 60 | 150 (at 25 mmHg) |
| 2,5-Dichlorobenzyl alcohol | 53230-08-7 | C₇H₆Cl₂O | 177.03 | ||
| 2,6-Dichlorobenzyl alcohol | 15258-73-8 | C₇H₆Cl₂O | 177.03 | ||
| 3,4-Dichlorobenzyl alcohol | 1805-32-9 | C₇H₆Cl₂O | 177.03 | ||
| 3,5-Dichlorobenzyl alcohol | 63290-12-0 | C₇H₆Cl₂O | 177.03 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041362 | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
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Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly Soluble | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
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CAS No. |
1777-82-8 | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dichlorobenzenemethanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobenzyl alcohol | |
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| Record name | 2,4-Dichlorobenzyl alcohol | |
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| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
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| Record name | 2,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |
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| Record name | DICHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
55-58 ºC | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthetic Methodologies and Reaction Engineering for Dichlorobenzyl Alcohol
Conventional Synthetic Pathways
The synthesis of dichlorobenzyl alcohol isomers is accomplished through several well-documented chemical routes. The choice of pathway often depends on the availability of starting materials, desired isomer (e.g., 2,4-, 3,4-, 3,5-), and required purity of the final product.
Chlorination of Benzyl (B1604629) Alcohol and Derivatives
The direct chlorination of benzyl alcohol or its substituted derivatives presents a potential, albeit complex, route to dichlorobenzyl alcohol. The hydroxyl group of benzyl alcohol can be substituted, but controlling the position and extent of chlorination on the aromatic ring is a significant challenge.
A highly chemoselective and rapid method for the chlorination of benzylic alcohols utilizes a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This reaction proceeds under neutral conditions and is typically complete within 10 to 40 minutes, offering nearly quantitative yields. organic-chemistry.org The mildness of this method makes it compatible with substrates that possess acid-labile functional groups. organic-chemistry.org The mechanism is believed to follow an SN2 pathway, which ensures high selectivity for benzylic alcohols over aliphatic alcohols. organic-chemistry.org
Other common chlorinating agents for alcohols include thionyl chloride (SOCl₂) and strong acids like hydrochloric acid (HCl). youtube.com The reaction of a primary alcohol like benzyl alcohol with SOCl₂ or PBr₃ typically proceeds via an SN2 mechanism. youtube.com However, direct chlorination of the benzene (B151609) ring often requires electrophilic aromatic substitution conditions, which can be difficult to control alongside the side-chain reactions. For instance, a mechanochemical approach using waste poly(vinyl chloride) (PVC) and a TiO₂ catalyst has been explored for the chlorination of alcohols, including 2,4-dichlorobenzyl alcohol itself, though this demonstrates a reaction of the product rather than a primary synthesis. chemrxiv.org
Reduction of Dichlorobenzaldehyde and Related Carbonyl Compounds
A prevalent and reliable method for synthesizing dichlorobenzyl alcohols is the reduction of the corresponding dichlorobenzaldehydes. This transformation of an aldehyde to a primary alcohol can be achieved through various techniques, including catalytic hydrogenation and the use of hydride reducing agents. ontosight.ainbinno.com
Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas in the presence of a metal catalyst. This method is widely used in industrial processes due to its efficiency and the relative ease of product separation.
Commonly used catalysts include Raney nickel and palladium on carbon (Pd/C). libretexts.org For example, this compound can be prepared by the reduction of 2,4-dichlorobenzaldehyde (B42875) using hydrogen over a Raney nickel catalyst in a solvent like tetrahydrofuran (B95107). epo.org Catalytic hydrogenation is a heterogeneous reaction, where the alkene is adsorbed onto the surface of the solid metal catalyst, followed by the addition of hydrogen atoms. libretexts.org
Table 1: Catalytic Hydrogenation of Dichlorobenzaldehyde
| Substrate | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | Raney Nickel | Hydrogen, Tetrahydrofuran | This compound | epo.org |
| 4-Amino-3,5-dichlorobenzaldehyde | Pd/C or Raney Nickel | H₂ (3–5 bar), 50–60°C, Ethanol (B145695)/Water | 4-Amino-3,5-dichlorobenzyl alcohol |
Chemical reduction using metal hydrides is a cornerstone of organic synthesis for converting carbonyl compounds to alcohols. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. journals.co.za NaBH₄ is a milder, more selective reagent, while LiAlH₄ is significantly more reactive. journals.co.za
The synthesis of 3,4-dichlorobenzyl alcohol can be achieved by reacting 3,4-dichlorobenzaldehyde (B146584) with sodium borohydride. ontosight.ai More advanced reducing systems have also been developed to improve efficiency and selectivity. A system of zinc borohydride (Zn(BH₄)₂) stabilized with sodium chloride (Zn(BH₄)₂/2NaCl) has been shown to reduce 2,4-dichlorobenzaldehyde to this compound in high yield (94%) at room temperature. journals.co.zaresearchgate.net Similarly, a combination of NaBH₄ with ammonium (B1175870) oxalate (B1200264) ((NH₄)₂C₂O₄) in acetonitrile (B52724) achieves the same transformation, also with a 94% yield. journals.co.za
Table 2: Hydride Reduction of Dichlorobenzaldehydes
| Substrate | Reducing Agent System | Solvent | Yield | Product | Reference |
|---|---|---|---|---|---|
| 3,4-Dichlorobenzaldehyde | Sodium Borohydride (NaBH₄) | Not specified | Not specified | 3,4-Dichlorobenzyl alcohol | ontosight.ai |
| 2,4-Dichlorobenzaldehyde | Zn(BH₄)₂/2NaCl | Acetonitrile | 94% | This compound | journals.co.zaresearchgate.net |
| 2,4-Dichlorobenzaldehyde | NaBH₄/(NH₄)₂C₂O₄ | Acetonitrile | 94% | This compound | journals.co.za |
| 2,4-Dichlorobenzaldehyde | Zn(BH₄)₂/Charcoal | Tetrahydrofuran | 94% | This compound | scielo.org.mx |
Reduction of Dichlorobenzoic Acid Derivatives
An alternative to aldehyde reduction is the reduction of the corresponding dichlorobenzoic acids or their derivatives (like esters or acid halides). This pathway is particularly useful when the carboxylic acid is a more accessible starting material. made-in-china.com
Lithium aluminum hydride (LiAlH₄) is a powerful enough reducing agent to convert carboxylic acids directly to primary alcohols; for instance, it can be used to reduce 3,4-dichlorobenzoic acid. ontosight.aiepo.org However, due to its high reactivity, more selective reagents are often preferred.
A prominent industrial method for producing 3,5-dichlorobenzyl alcohol involves the reduction of 3,5-dichlorobenzoic acid with potassium borohydride (KBH₄), using zinc chloride (ZnCl₂) as a catalyst. evitachem.com The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at around 45°C. evitachem.com The ZnCl₂ acts as a Lewis acid, activating the borohydride and enabling it to reduce the carboxylic acid group. This method is also described in a process where 3,5-dichlorobenzoic acid is first reduced to 3,5-dichlorobenzyl alcohol, which is then chlorinated to produce 3,5-dichlorobenzyl chloride. google.com
Nucleophilic Substitution Approaches from Dichlorobenzene Derivatives
The synthesis of dichlorobenzyl alcohols can be effectively achieved through the nucleophilic substitution of dichlorobenzyl halides, most commonly dichlorobenzyl chlorides. googleapis.com While direct nucleophilic substitution on an unactivated aromatic ring (like chlorobenzene) is difficult due to the partial double-bond character of the carbon-halogen bond, substitution at the benzylic position is much more facile. vedantu.com
A highly efficient, two-stage process has been developed to convert dichlorobenzyl chlorides to their corresponding alcohols. google.comgoogle.com This method is designed to avoid the formation of bis-dichlorobenzyl ether, a common byproduct in direct hydrolysis with a strong base. google.comgoogle.com
The process involves:
Esterification: The dichlorobenzyl chloride is reacted with a water-soluble salt of a carboxylic acid, such as sodium acetate (B1210297), in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate. google.comgoogle.comprepchem.com This forms the corresponding dichlorobenzyl ester.
Hydrolysis: The ester intermediate is then hydrolyzed with a strong base, such as sodium hydroxide (B78521), to yield the final dichlorobenzyl alcohol with high purity. google.comgoogle.comprepchem.com
This method has been successfully applied to produce this compound and 2,6-dichlorobenzyl alcohol in high yields (94-95%) and purity (up to 99.8%). googleapis.comgoogle.comprepchem.com
Table 3: Synthesis via Nucleophilic Substitution of Dichlorobenzyl Chlorides
| Starting Material | Reagents | Key Features | Yield | Purity | Reference |
|---|
Advanced and Green Synthetic Methodologies
Modern synthetic strategies are increasingly focused on developing environmentally benign and efficient processes. Electrochemical synthesis and biocatalysis represent two such promising avenues, offering advantages in terms of reduced reagent use, milder reaction conditions, and high selectivity. mdpi.comnih.gov
Electrochemical methods provide a green and effective route for the synthesis of dichlorobenzyl alcohols, primarily through the reduction of the corresponding dichlorobenzaldehydes. mdpi.comresearchgate.net This approach utilizes electrons as the primary reagent, minimizing the need for hazardous chemical reducing agents and often proceeding under ambient temperature and pressure. mdpi.com The synthesis of this compound from 2,4-dichlorobenzaldehyde serves as a well-studied example of this methodology. mdpi.com
Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the reduction behavior of dichlorobenzaldehydes and to determine the optimal conditions for electrolysis. mdpi.comgoogle.com In the case of 2,4-dichlorobenzaldehyde, CV studies using a glassy carbon electrode (GCE) reveal important information about the reaction mechanism. mdpi.com
A typical cyclic voltammogram of 2,4-dichlorobenzaldehyde in an aqueous methanol (B129727) solution shows a single, irreversible cathodic peak. This peak corresponds to the reduction of the carbonyl group (>C=O) to the corresponding secondary alcohol, yielding this compound as the final product. mdpi.com The irreversibility of the process is indicated by the absence of an anodic peak on the reverse scan, suggesting that the electron transfer is followed by a rapid, irreversible chemical step. mdpi.comunito.it
Detailed research findings from the cyclic voltammetry of 2,4-dichlorobenzaldehyde are summarized in the table below.
Table 1: Cyclic Voltammetry Data for the Reduction of 2,4-Dichlorobenzaldehyde
| Parameter | Value/Observation | Significance |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a stable and inert surface for the electrochemical reaction. mdpi.com |
| Cathodic Peak | A single irreversible peak is observed. | Indicates the reduction of the aldehyde to the alcohol. mdpi.com |
| Mechanism | Diffusion-controlled irreversible process. | The rate of the reaction is limited by the diffusion of the reactant to the electrode surface. mdpi.com |
Following the analysis by cyclic voltammetry, constant current electrolysis (also known as galvanostatic electrolysis) is employed for the preparative synthesis of dichlorobenzyl alcohol. mdpi.comacs.org This technique involves applying a constant current to the electrochemical cell, driving the reduction of the dichlorobenzaldehyde to the desired alcohol product. mdpi.com
In a typical procedure for the synthesis of this compound, the corresponding aldehyde is dissolved in a suitable solvent like aqueous methanol and placed in the cathodic compartment of an electrolytic cell. mdpi.com A constant current is then passed through the solution for a specific duration to complete the reaction. mdpi.com After electrolysis, the product is extracted from the solution using an organic solvent, such as diethyl ether, and purified. mdpi.com This method has been shown to produce this compound in good yield and purity. mdpi.com
The study of electrode reaction kinetics provides insight into the mechanism of the electrochemical reduction of dichlorobenzaldehydes. For 2,4-dichlorobenzaldehyde, the process has been determined to be diffusion-controlled and irreversible. mdpi.com
Kinetic parameters such as the transfer coefficient (αn) and the heterogeneous rate constant (k⁰) can be calculated from the cyclic voltammetry data. These parameters provide quantitative information about the electron transfer process at the electrode surface. mdpi.com
The efficiency and outcome of the electrochemical reduction of dichlorobenzaldehydes are influenced by various reaction parameters, most notably pH and scan rate. mdpi.com
Influence of pH: The pH of the electrolyte solution can significantly affect the reduction potential and the reaction pathway. For the reduction of 2,4-dichlorobenzaldehyde, studies have been conducted at different pH values (e.g., 5, 7, and 9). mdpi.com In these cases, a single irreversible cathodic peak was observed across the tested pH range, suggesting that the fundamental reduction mechanism of the carbonyl group remains the same. mdpi.com However, the peak potential can shift with pH, which provides further information about the involvement of protons in the reaction mechanism.
Influence of Scan Rate: The scan rate in cyclic voltammetry is a critical parameter for elucidating the reaction mechanism. As mentioned previously, for the reduction of 2,4-dichlorobenzaldehyde, increasing the scan rate causes the cathodic peak potential to shift to more negative values, confirming the irreversible nature of the electron transfer. mdpi.com The linear relationship between the peak current and the square root of the scan rate further establishes that the process is diffusion-controlled. mdpi.com
Table 2: Kinetic Parameters for the Electrochemical Reduction of 2,4-Dichlorobenzaldehyde at Different pH Values
| pH | Transfer Coefficient (αn) | Heterogeneous Rate Constant (k⁰, cm/s) |
|---|---|---|
| 5 | 0.88 | 2.45 x 10⁻⁵ |
| 7 | 0.82 | 3.11 x 10⁻⁵ |
| 9 | 0.79 | 4.02 x 10⁻⁵ |
Data derived from a study on the electrochemical synthesis of this compound. mdpi.com
Biocatalysis offers a powerful and environmentally friendly approach for the stereoselective synthesis of chiral alcohols, including dichlorobenzyl alcohol. nih.govmagtech.com.cn Enzymes, such as alcohol dehydrogenases and carbonyl reductases, can catalyze the reduction of prochiral ketones and aldehydes with high enantioselectivity under mild reaction conditions. nih.govnih.gov
The synthesis of chiral this compound has been explored using biocatalytic methods. One study investigated the use of a carbonyl reductase from Candida parapsilosis (CpCR) for the reduction of 2,4-dichlorobenzaldehyde. mdpi.com This enzyme, which is NADPH-dependent, was found to catalyze the reduction, although the activity was lower compared to the reduction of unsubstituted benzaldehyde (B42025). mdpi.com The reduced activity is attributed to both steric and electronic effects of the two chlorine substituents on the benzene ring, which affect the substrate's fit into the enzyme's active site. mdpi.comproquest.com
Another approach involves the use of whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae). worldwidejournals.com Baker's Yeast has been successfully employed for the biotransformation of 2,4-dichlorobenzaldehyde to the corresponding alcohol. worldwidejournals.com This method is advantageous due to the low cost and ready availability of the biocatalyst. worldwidejournals.com
Table 3: Kinetic Parameters for the CpCR-Catalyzed Reduction of Benzaldehyde and 2,4-Dichlorobenzaldehyde
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| Benzaldehyde | 0.14 ± 0.02 | 10.8 ± 0.3 | 7.7 x 10⁴ |
| 2,4-Dichlorobenzaldehyde | 3.1 ± 0.4 | 1.8 ± 0.1 | 0.06 x 10⁴ |
Data from a study on the (R)-specific carbonyl reductase from Candida parapsilosis ATCC 7330. mdpi.com
Electrochemical Synthesis and Reduction Processes
Application of Biocatalytic Processes in Stereoselective Synthesis
Biotransformation using Whole Cells (e.g., Baker's Yeast)
The use of whole-cell biocatalysis presents an eco-friendly approach for the synthesis of dichlorobenzyl alcohols. worldwidejournals.com Baker's yeast, Saccharomyces cerevisiae, is a frequently employed microorganism for this purpose due to its ready availability, low cost, and effectiveness in mediating the reduction of corresponding dichlorobenzaldehydes to dichlorobenzyl alcohols. worldwidejournals.comresearchgate.net This biotransformation leverages the inherent enzymatic machinery of the yeast cells, particularly alcohol dehydrogenases, which catalyze the reduction of the aldehyde group to a primary alcohol. nih.gov
One study reported the successful synthesis of this compound from 2,4-dichlorobenzaldehyde using free cells of Baker's Yeast in a glycerol-water mixture. worldwidejournals.com The use of whole cells is advantageous as it facilitates the natural recycling of necessary co-factors like NADH or NADPH, which are consumed during the reduction process. mdpi.com
Immobilized Biocatalyst Systems
To enhance the stability, reusability, and operational efficiency of whole-cell biocatalysts, immobilization techniques are employed. mdpi.com Immobilization involves confining the yeast cells within or onto an insoluble support matrix. This strategy transforms the biocatalyst from a soluble to a more robust, insoluble form, which simplifies the separation of the catalyst from the reaction mixture and allows for its reuse over multiple reaction cycles. mdpi.comresearchgate.net
Common materials used for immobilizing yeast cells for the synthesis of benzyl alcohols include natural polymers like calcium alginate and chitosan, or synthetic polymers such as polyacrylamide gel. worldwidejournals.commdpi.commdpi.com For instance, Baker's Yeast has been successfully immobilized in 5% polyacrylamide gel for the biotransformation of 2,4-dichlorobenzaldehyde. worldwidejournals.com Immobilization can improve the biocatalyst's tolerance to environmental stressors like pH and temperature changes and can also mitigate substrate or product inhibition effects. mdpi.commdpi.com For example, it has been shown that immobilizing cells in alginate can significantly increase their robustness against product inhibition by benzyl alcohol. mdpi.com
The use of immobilized biocatalysts is particularly advantageous for continuous flow reactor systems, which can lead to substantially higher productivity compared to batch processes. mdpi.com
Enantioselective and Regioselective Reductions
Biocatalytic reductions are well-regarded for their high degree of selectivity. worldwidejournals.com In the synthesis of chiral dichlorobenzyl alcohols from prochiral ketones, enzymes within microorganisms like Baker's yeast can exhibit high enantioselectivity, producing one enantiomer in excess over the other. worldwidejournals.com This is crucial in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry.
Chemical methods can also be designed for stereoselectivity. The enantioselective reduction of ketones can be achieved using chiral organocatalysts, such as those derived from cinchona alkaloids or bifunctional thiourea-amine catalysts, in conjunction with a reducing agent like catecholborane. mdpi.comnih.gov The catalyst creates a chiral environment around the carbonyl group, directing the hydride attack to one face of the molecule, thus producing an enantioenriched alcohol. nih.gov
Regioselectivity is also a critical consideration, particularly in the reduction of molecules with multiple reducible functional groups. For example, in the reduction of α,β-unsaturated aldehydes or ketones, it is often desirable to selectively reduce the carbonyl group without affecting the carbon-carbon double bond (1,2-reduction). redalyc.org The Luche reduction, which uses sodium borohydride in the presence of cerium(III) chloride, is a classic example of a regioselective method that favors the formation of allylic alcohols from α,β-unsaturated ketones. tcichemicals.com Similarly, the Zn(BH₄)₂ system has been shown to perform regioselective 1,2-reductions of conjugated carbonyl compounds, yielding the corresponding allylic alcohols with high efficiency. redalyc.org
Two-Stage Reaction Processes via Ester Intermediates
A highly effective and industrially significant method for producing dichlorobenzyl alcohol, particularly the 2,4-dichloro- isomer, is a two-stage process starting from the corresponding dichlorobenzyl chloride. google.comgoogle.comexsyncorp.comepo.org This approach is designed to achieve high yields and purity by avoiding the formation of significant byproducts. google.comgoogle.com The process first involves the conversion of dichlorobenzyl chloride to a dichlorobenzyl ester, which is then hydrolyzed in a separate step to yield the final alcohol product. google.comepo.org
Role of Phase Transfer Catalysis in Ester Formation
The first stage of this process is the reaction of dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, to form the corresponding ester (e.g., 2,4-dichlorobenzyl acetate). google.comgoogle.com This reaction is typically carried out in a two-phase system (aqueous and organic) and is significantly enhanced by the use of a phase transfer catalyst (PTC). google.comepo.orggoogleapis.com
The PTC, often a quaternary ammonium salt like a tetrabutylammonium salt (e.g., tetrabutylammonium hydrogen sulphate), facilitates the reaction by transporting the acetate anion from the aqueous phase to the organic phase where the dichlorobenzyl chloride resides. google.comgoogle.comepo.org This overcomes the mutual insolubility of the reactants, allowing the nucleophilic substitution reaction to proceed at a practical rate. The reaction is typically conducted at elevated temperatures, for example, between 70°C and 150°C. google.comepo.org
Table 1: Example Reaction Conditions for Ester Formation
| Reactant | Reagent | Catalyst | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorobenzyl chloride | Sodium acetate | Tetrabutylammonium hydrogen sulphate | Reflux (70-80°C) | 25 hours | google.comgoogle.com |
| 2,6-Dichlorobenzyl chloride | Anhydrous sodium acetate | Quaternary ammonium salt | 60-200°C | Not specified | googleapis.com |
Subsequent Hydrolysis of Dichlorobenzyl Esters
The second stage of the process is the hydrolysis of the dichlorobenzyl ester intermediate formed in the first step. google.comgoogle.com This is typically achieved by heating the ester with a strong base, such as aqueous sodium hydroxide. google.comepo.org The hydrolysis, or saponification, reaction cleaves the ester bond, yielding the desired dichlorobenzyl alcohol and a salt of the organic acid (e.g., sodium acetate). google.comgoogle.com
This step is generally rapid, often completed by refluxing for a short period, for example, 30 minutes, directly after the ester formation stage by adding the base to the reaction mixture. google.comgoogle.com The resulting dichlorobenzyl alcohol can then be isolated and purified, often through extraction and crystallization, to achieve very high purity levels. google.comepo.org
Table 2: Example Conditions for Ester Hydrolysis
| Intermediate | Base | Temperature | Reaction Time | Final Purity | Final Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichlorobenzyl acetate | Aqueous Sodium Hydroxide | Reflux | 30 minutes | 99.8% | 95% | google.comepo.org |
| 2,6-Dichlorobenzyl acetate | Aqueous Sodium Hydroxide | 95°C | 1 hour | 99.8% | 96.3% | googleapis.com |
Prevention of Byproduct Formation (e.g., Bis-Dichlorobenzyl Ether)
A primary advantage of the two-stage process over the direct hydrolysis of dichlorobenzyl chloride with a strong base is the significant reduction of byproduct formation. google.comgoogle.com When dichlorobenzyl chloride is hydrolyzed directly, the dichlorobenzyl alcohol product is formed in the presence of unreacted dichlorobenzyl chloride. google.comgoogle.com This allows for a subsequent Williamson ether synthesis-type reaction, where the newly formed alcohol (acting as a nucleophile) attacks another molecule of the chloride, resulting in the formation of the unwanted bis-dichlorobenzyl ether. google.comorganic-chemistry.org
The formation of this ether byproduct reduces the yield of the desired alcohol and necessitates additional, often costly, purification steps to remove it. google.comgoogle.com The two-stage process effectively prevents this by separating the formation of the alcohol from the presence of the starting chloride. The dichlorobenzyl chloride is first completely converted to the less reactive ester intermediate. Only then is the base added to hydrolyze the ester to the alcohol, ensuring that no starting chloride is present to form the ether byproduct. google.comgoogle.com This strategic separation facilitates a high yield and high purity of the final dichlorobenzyl alcohol product. google.comepo.org
Steric Hindrance Effects on Synthetic Feasibility and Yield
The substitution pattern of the dichloro-substituents on the benzyl alcohol molecule creates notable differences in reactivity and, consequently, the feasibility and yield of synthetic routes. The steric hindrance imposed by the chlorine atoms, particularly in the ortho positions, presents a significant challenge for chemical synthesis.
For instance, the synthesis of 2,6-dichlorobenzyl alcohol is complicated by the steric hindrance from the two chlorine atoms flanking the benzyl group. google.com This steric bulk impedes the direct application of conventional methods used for other substituted or unsubstituted benzyl alcohols. google.com Direct hydrolysis of 2,6-dichlorobenzyl chloride, a common route for benzyl alcohol synthesis, results in low yields due to the formation of a substantial amount of dibenzyl ether as a by-product. google.com Alternative methods, such as those involving reaction with sodium formate, are often slow and may require large solvent volumes, making them industrially disadvantageous. google.com
In contrast, the synthesis of this compound and 3,5-dichlorobenzyl alcohol is generally less affected by steric hindrance. The chlorine atoms in the 2,4- and 3,5- positions exert less of a blocking effect on the reactive benzylic center. However, the electronic effects of the chlorine atoms still influence the reaction kinetics. For example, in the oxidation of chlorobenzyl alcohols, the presence and position of the chlorine substituent impact the reaction rates. researchgate.net
The synthesis of polymers using dichlorobenzyl derivatives also highlights the role of steric hindrance. In polymerization reactions involving phenyl maleic anhydride (B1165640) and dichlorobenzyl cross-linkers, a shorter cross-linker can lead to low polymer yields due to the steric hindrance from substituents on the monomer's benzene ring, which impedes polymer formation. tandfonline.com
The table below summarizes the impact of steric hindrance on the synthesis of different dichlorobenzyl alcohol isomers.
| Dichlorobenzyl Alcohol Isomer | Impact of Steric Hindrance | Consequences for Synthesis |
| 2,6-Dichlorobenzyl alcohol | High | - Difficulty in applying standard synthetic methods. google.com- Low yields in direct hydrolysis due to side reactions. google.com- Slower reaction rates in alternative pathways. google.com |
| This compound | Moderate | - Less pronounced steric hindrance compared to the 2,6-isomer, allowing for more efficient synthesis. google.com |
| 3,5-Dichlorobenzyl alcohol | Low | - Reduced steric hindrance compared to ortho-substituted isomers, facilitating synthesis. |
Process Optimization and Purity Enhancement Strategies
To overcome the challenges posed by steric hindrance and to improve the efficiency and purity of dichlorobenzyl alcohol production, various process optimization and purity enhancement strategies have been developed. A prominent and effective method involves a two-stage process. google.comgoogle.com
This two-stage process for preparing, for example, this compound from 2,4-dichlorobenzyl chloride circumvents the direct hydrolysis of the chloride. google.com The first stage involves reacting the dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, in the presence of a phase transfer catalyst to form the corresponding dichlorobenzyl ester. google.comgoogle.com The second stage is the hydrolysis of this ester using a strong base, like sodium hydroxide, to yield the high-purity dichlorobenzyl alcohol. google.comgoogle.com This method significantly reduces the formation of unwanted by-products like bis-dichlorobenzyl ether, which is a common issue in the direct hydrolysis of the chloride, thereby leading to higher yields and purity. google.comepo.org
The use of phase transfer catalysts, such as quaternary ammonium salts, is a critical optimization in this process. google.comgoogle.com These catalysts facilitate the reaction between the water-insoluble dichlorobenzyl chloride and the aqueous solution of the organic acid salt, enhancing the reaction rate. google.comgoogle.com The amount of the phase transfer catalyst can be optimized, with amounts ranging from 0.01 to 5% by weight relative to the dichlorobenzyl chloride being effective. google.com
Further purity enhancement can be achieved through conventional techniques such as recrystallization or distillation of the final product. google.com For instance, after hydrolysis, the this compound can be extracted into a solvent like petroleum ether, washed, and then crystallized upon cooling to achieve a purity of up to 99.8%. google.com
The table below details key parameters and outcomes of an optimized two-stage synthesis process for this compound.
| Parameter | Condition/Reagent | Purpose | Outcome |
| Starting Material | 2,4-Dichlorobenzyl chloride | Precursor to the final product. | - |
| Stage 1 Reagent | Sodium acetate | Forms the acetate ester intermediate. google.comgoogle.com | Avoids direct hydrolysis of the chloride. google.com |
| Catalyst | Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst) | Facilitates the reaction between aqueous and organic phases. google.com | Increased reaction rate. google.com |
| Reaction Conditions (Stage 1) | Reflux with stirring | To drive the esterification reaction to completion. google.com | Formation of 2,4-dichlorobenzyl acetate. |
| Stage 2 Reagent | Sodium hydroxide (strong base) | Hydrolyzes the ester to the alcohol. google.comgoogle.com | Formation of this compound. |
| Reaction Conditions (Stage 2) | 70-75 °C | Controlled hydrolysis of the ester. google.com | - |
| Purification | Extraction with petroleum ether and recrystallization | To remove impurities and isolate the pure product. google.com | Purity of 99.8% and yield of 95%. google.com |
Chemical Reactivity and Mechanistic Organic Transformations of Dichlorobenzyl Alcohol
Role as a Versatile Reagent and Building Block in Organic Synthesis
Dichlorobenzyl alcohol isomers (2,4-dichloro-, 3,4-dichloro-, etc.) are valuable precursors in the synthesis of a wide array of more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the chlorine-substituted benzene (B151609) ring provides a handle for various coupling reactions.
One of the primary applications of dichlorobenzyl alcohol is its oxidation to the corresponding dichlorobenzaldehyde. This transformation is a key step in the synthesis of numerous pharmaceuticals and agrochemicals. For instance, 2,4-dichlorobenzyl alcohol can be oxidized to 2,4-dichlorobenzaldehyde (B42875), a crucial intermediate for the synthesis of antimycotic drugs. The resulting aldehyde can then undergo further reactions, such as condensations and reductive aminations, to build molecular complexity.
Furthermore, the hydroxyl group of dichlorobenzyl alcohol can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities at the benzylic position. For example, conversion to a dichlorobenzyl halide opens up pathways for the synthesis of ethers, esters, and amines.
The aromatic chlorine atoms also play a crucial role in its synthetic utility. They are amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl structures and other substituted aromatic compounds.
Nucleophilic and Electrophilic Reactivity Profiles
Dichlorobenzyl alcohol exhibits both nucleophilic and electrophilic reactivity, depending on the reaction conditions and the nature of the reacting partner.
Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can react with various electrophiles. For example, in the presence of a base, the alcohol can be deprotonated to form an alkoxide, a much stronger nucleophile. This alkoxide can then react with alkyl halides in Williamson ether synthesis to form ethers. Esterification, another common reaction, involves the nucleophilic attack of the alcohol on the carbonyl carbon of a carboxylic acid or its derivative.
Electrophilic Reactivity: Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, -OH2+. This group is an excellent leaving group (water), and its departure generates a dichlorobenzyl cation. This carbocation is stabilized by resonance with the benzene ring and is highly electrophilic. It can then be attacked by a wide range of nucleophiles. This reactivity profile is central to reactions such as Friedel-Crafts alkylations, where the dichlorobenzyl alcohol can alkylate another aromatic ring in the presence of a strong acid.
The electrophilicity of the benzylic carbon is significantly influenced by the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. These atoms inductively withdraw electron density, which can destabilize the carbocation intermediate to some extent, thereby affecting the rate of reactions proceeding through this pathway.
Deuteration Reactions and Mechanistic Insights
The selective incorporation of deuterium (B1214612) (D), a heavy isotope of hydrogen, into organic molecules is of great interest for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drugs (the "kinetic isotope effect"). Dichlorobenzyl alcohol can undergo deuteration at the benzylic position through transition metal-catalyzed processes.
Iridium complexes are particularly effective catalysts for the hydrogen/deuterium (H/D) exchange of the C-H bond at the benzylic position of alcohols. For dichlorobenzyl alcohol, a suitable iridium catalyst, often in the presence of a deuterated solvent like D2O or a deuterium gas atmosphere, can facilitate the replacement of the hydrogen atom of the CH2OH group with a deuterium atom.
The reaction typically proceeds under mild conditions and demonstrates the power of C-H activation catalysis. The choice of iridium catalyst and reaction conditions is crucial for achieving high levels of deuteration and selectivity.
The mechanism of this iridium-catalyzed deuteration is believed to proceed through an initial dehydrogenation of the alcohol. The iridium catalyst first coordinates to the alcohol and then facilitates the removal of two hydrogen atoms—one from the hydroxyl group and one from the benzylic carbon—to form the corresponding dichlorobenzaldehyde as an intermediate. This step involves the formation of an iridium hydride species.
This transiently formed aldehyde is key to the H/D exchange process. The iridium hydride (or deuteride (B1239839), once exchange with the deuterium source occurs) can then react with the aldehyde in a reverse, reductive manner.
Once the iridium hydride is formed, it can readily exchange its hydrogen atom with deuterium from the surrounding deuterium source (e.g., D2O). This generates an iridium deuteride species. This metal deuteride is the active species that delivers deuterium back to the organic molecule.
The catalytic cycle involves the following key steps:
Dehydrogenation: The iridium catalyst removes H2 from the dichlorobenzyl alcohol to form dichlorobenzaldehyde and an iridium dihydride species.
H/D Exchange: The iridium dihydride exchanges its hydrogen atoms with deuterium from the solvent, forming an iridium dideuteride.
Reductive Deuteration: The iridium dideuteride then reduces the intermediate dichlorobenzaldehyde, transferring a deuterium atom to the carbonyl carbon and another to the oxygen, to regenerate the dichlorobenzyl alcohol, now deuterated at the benzylic position, and the active iridium catalyst.
This cycle can repeat, leading to high levels of deuterium incorporation.
A significant advantage of iridium-catalyzed deuteration is its high degree of functional group tolerance. The catalysts are often chemoselective, targeting the benzylic C-H bond of the alcohol without affecting other functional groups that might be present in the molecule.
In the case of dichlorobenzyl alcohol, the chlorine atoms on the aromatic ring are generally unreactive under these conditions. This is a critical feature for the selective modification of the molecule. Other functional groups that are often tolerated include ethers, esters, and amides, making this a versatile method for the synthesis of selectively deuterated complex molecules. The table below summarizes the tolerance of various functional groups in similar iridium-catalyzed deuteration reactions.
| Functional Group | Tolerance in Ir-catalyzed Deuteration |
| Aryl Halides (e.g., -Cl) | High |
| Ethers | High |
| Esters | Moderate to High |
| Amides | High |
| Ketones | Moderate (can be reduced) |
| Aldehydes | Low (readily reduced) |
This tolerance allows for the late-stage deuteration of complex molecules, which is a highly desirable strategy in medicinal chemistry and materials science.
Derivative Synthesis and Functionalization
The functional groups of dichlorobenzyl alcohol serve as handles for synthesizing a wide array of derivatives. The hydroxyl group can be readily converted into esters or oxidized, while the halogenated benzene ring can participate in cross-coupling and substitution reactions.
The hydroxyl group of dichlorobenzyl alcohol reacts with carboxylic acids or their derivatives, such as acid chlorides, to form esters. This classic transformation is a cornerstone for creating novel molecules with diverse applications.
A notable application of this reaction is in the development of new fungicides. Researchers have synthesized a series of ester compounds by reacting 3,5-dichlorobenzyl alcohol with various acids. acs.orgnih.gov This work was driven by the need for new succinate (B1194679) dehydrogenase (SDH) inhibitors, a class of fungicides facing resistance issues. acs.orgnih.gov By identifying 3,5-dichlorobenzyl alcohol as a highly active fragment, a series of ester derivatives were designed and tested for their antifungal activity. acs.orgnih.gov
One particular derivative, identified as compound 5 in a 2021 study published in the Journal of Agricultural and Food Chemistry, demonstrated significant efficacy against the plant pathogens Botrytis cinerea and Rhizoctonia solani. acs.orgnih.gov The in vivo performance of this compound further confirmed its potential as a lead for developing new fungicides. acs.orgnih.gov
Another common esterification process involves the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate (B1210297), in the presence of a phase transfer catalyst. google.comepo.org This reaction produces the corresponding 2,4-dichlorobenzyl ester, which can then be hydrolyzed with a strong base to yield this compound in high purity. google.comepo.orggoogle.com This two-stage process is advantageous as it prevents the formation of bis-2,4-dichlorobenzyl ether, an unwanted by-product that can form during direct hydrolysis of the chloride. epo.orggoogle.com
| Fungal Pathogen | EC₅₀ Value of Compound 5 (mg/L) | EC₅₀ Value of Boscalid (Commercial Fungicide) (mg/L) |
|---|---|---|
| Botrytis cinerea | 6.60 | 1.24 |
| Rhizoctonia solani | 1.61 | 1.01 |
Halogenation reactions are key to both the synthesis of dichlorobenzyl alcohol itself and its further functionalization. The synthesis of this compound can be achieved through the direct chlorination of benzyl (B1604629) alcohol using chlorine gas, where reaction conditions are controlled to achieve selective substitution at the 2- and 4-positions of the benzene ring. smolecule.com
For further functionalization, the hydroxyl group of dichlorobenzyl alcohol can be replaced by a halogen. For instance, 3,5-dichlorobenzyl alcohol can be converted to 3,5-dichlorobenzyl chloride via a chlorination reaction with thionyl chloride (SOCl₂) in the presence of DMF. google.com Similarly, a mechanochemical method has been developed for the chlorination of various alcohols, including this compound, using waste poly(vinyl chloride) (PVC) as the chlorine source through ball milling. chemrxiv.org This method, while achieving a modest yield of 27% for 2,4-dichlorobenzyl chloride, represents an environmentally sustainable approach to alcohol halogenation. chemrxiv.org
The synthesis of brominated derivatives, such as 2-bromo-3,5-dichlorobenzyl alcohol, involves more complex, multi-step pathways, often starting from precursors like acetanilide.
| Starting Material | Reagent(s) | Product | Notes |
|---|---|---|---|
| Benzyl alcohol | Chlorine gas (Cl₂) | This compound | Direct chlorination of the aromatic ring. smolecule.com |
| 3,5-Dichlorobenzyl alcohol | Thionyl chloride (SOCl₂), DMF | 3,5-Dichlorobenzyl chloride | Substitution of the hydroxyl group. google.com |
| This compound | Waste PVC, TiO₂, Ball Milling | 2,4-Dichlorobenzyl chloride | Mechanochemical chlorination with 27% yield. chemrxiv.org |
| 3,5-Dichloroacetanilide | HBr/H₂O₂ | 2-Bromo-3,5-dichloroacetanilide | Intermediate step in the synthesis of 2-bromo-3,5-dichlorobenzyl alcohol. |
Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the context of dichlorobenzyl alcohols, these reactions enable the arylation of the dichlorinated ring, creating complex biaryl structures. The bromine and chlorine atoms on the ring can participate in these couplings, with the bromine atom generally being more reactive.
Significant research has focused on achieving site-selectivity in the Suzuki coupling of dichlorobenzyl alcohols, where the catalyst system dictates which of the two chlorine atoms reacts. researchgate.netnih.govacs.org Zwitterionic aqua palladacycles have emerged as highly effective catalysts for these transformations, enabling selective couplings in water, an environmentally benign solvent. researchgate.netnih.govacs.org These reactions typically involve a dichlorobenzyl alcohol isomer, an arylboronic acid, and a palladium catalyst with a specialized ligand. researchgate.netacs.org
The control of regioselectivity in the cross-coupling of dihaloarenes is a significant challenge in synthetic chemistry. For dichlorobenzyl alcohols, the key to selectivity lies in the strategic use of noncovalent interactions between the catalyst and the substrate. researchgate.netnih.govacs.org
In the Suzuki coupling of 3,4-dichlorobenzyl alcohol, researchers have achieved meta-selective arylation by employing a palladacycle catalyst bearing a sulfonated phosphine (B1218219) ligand (sSPhos). nih.govacs.org Density Functional Theory (DFT) calculations and experimental results have demonstrated that this selectivity arises from hydrogen-bonding interactions between the catalyst's sulfonate group and the hydroxyl group of the dichlorobenzyl alcohol. nih.govacs.orgconsensus.app This interaction directs the palladium catalyst to the meta-position (C3-Cl bond) relative to the hydroxymethyl group. nih.gov
Similarly, ortho-selective Suzuki couplings of 2,3- and 2,4-dichloroarenes bearing a hydroxyl group (such as dichlorobenzyl alcohols) have been developed. researchgate.netresearchgate.net The selectivity in these reactions is also directed by noncovalent interactions, specifically hydrogen bonding between the catalyst and the substrate's hydroxyl group, which guides the reaction to the ortho C-Cl bond. researchgate.net The rate of oxidative addition of the palladium(0) catalyst to the different C-Cl bonds is a critical factor determining the outcome, and this rate is modulated by the directing noncovalent interactions. rsc.org
| Substrate | Selectivity | Catalyst System | Key Directing Interaction |
|---|---|---|---|
| 3,4-Dichlorobenzyl alcohol | meta-selective | Zwitterionic aqua palladacycle with sSPhos ligand | Hydrogen-bonding interactions. nih.govacs.org |
| 2,3- and 2,4-Dichlorobenzyl alcohols | ortho-selective | Palladacycle with sSPhos ligand | Hydrogen-bonding interactions. researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Reaction Kinetics Studies
The study of reaction kinetics provides fundamental insights into the mechanisms and rates of chemical transformations involving dichlorobenzyl alcohol. Kinetic analyses have been performed on key reactions such as oxidation and electrochemical reduction.
The oxidation of this compound using dilute nitric acid has been investigated to understand the influence of chloro substitution on the reaction rate compared to benzyl alcohol and other chlorobenzyl alcohols. acs.orgresearchgate.net The proposed mechanism involves the reversible formation of a benzyl nitrite (B80452) intermediate, followed by its irreversible decomposition to the corresponding aldehyde. acs.orgresearchgate.net Kinetic studies help in optimizing reaction parameters like temperature, concentration, and catalyst loading to maximize the yield of the desired product. acs.org
Electrochemical methods have also been employed to study the reaction kinetics of processes involving dichlorobenzyl alcohol precursors. For example, the electrochemical reduction of 2,4-dichlorobenzaldehyde to this compound was analyzed using cyclic voltammetry. ijcms2015.co The study determined that the reduction process is diffusion-controlled and irreversible. ijcms2015.co Kinetic parameters such as the transfer coefficient (αnₐ) and the heterogeneous forward rate constant (k⁰f,h) were calculated at different pH values. ijcms2015.co
| pH | Transfer Coefficient (αnₐ) | Heterogeneous Forward Rate Constant (k⁰f,h) (cm/s) |
|---|---|---|
| 5.0 | 0.61 | 2.10 x 10⁻³ |
| 7.0 | 0.59 | 1.54 x 10⁻³ |
| 9.0 | 0.56 | 1.12 x 10⁻³ |
Data sourced from a 2017 study on the electrochemical synthesis of 2,4-Dichlorobenzylalcohol. ijcms2015.co
Advanced Spectroscopic and Structural Characterization of Dichlorobenzyl Alcohol
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the interaction of molecules with electromagnetic radiation, causing transitions between these vibrational states. The resulting spectra provide a unique molecular fingerprint, revealing characteristic frequencies corresponding to specific bond stretches, bends, and other molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In dichlorobenzyl alcohols, characteristic absorption bands confirm the presence of the hydroxyl (-OH), methylene (B1212753) (-CH₂), and carbon-chlorine (C-Cl) groups, as well as vibrations associated with the substituted benzene (B151609) ring.
For instance, the O-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C-O stretching vibration is observed around 1050-1167 cm⁻¹. theaic.org The presence of the dichlorinated benzene ring is confirmed by multiple bands. Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ region. theaic.org The C-C stretching vibrations within the aromatic ring produce a series of bands between 1400 and 1600 cm⁻¹. theaic.org The C-Cl stretching modes are typically located in the 700-850 cm⁻¹ range. theaic.org
Specific band positions can vary slightly depending on the isomer due to the different substitution patterns. A detailed study of 2,6-dichlorobenzyl alcohol identified key FT-IR bands, which are instrumental in its characterization. theaic.org
Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for Dichlorobenzyl Alcohol Isomers
| Vibrational Mode | 2,6-Dichlorobenzyl Alcohol theaic.org | 3,5-Dichlorobenzyl Alcohol | General Range theaic.org |
|---|---|---|---|
| O-H Stretch | - | ~3300 | 3300-3500 |
| Aromatic C-H Stretch | - | - | 3000-3100 |
| CH₂ Asymmetric/Symmetric Stretch | 2943 | - | 2930-3000 |
| Phenyl Ring C-C Stretch | 1571, 1557, 1429 | - | 1400-1600 |
| C-O Stretch | - | ~1050 | 1050-1170 |
| C-Cl Stretch | 829, 786 | ~750 | 700-850 |
Fourier Transform Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and vibrations of the carbon skeleton. In the analysis of dichlorobenzyl alcohols, FT-Raman is effective in identifying the symmetric C-Cl stretching modes and the characteristic "ring breathing" mode of the benzene ring. theaic.org
For 2,6-dichlorobenzyl alcohol, the aromatic C-H stretching modes are observed around 3094 cm⁻¹. theaic.org The C-Cl stretching vibrations give rise to bands at 794 cm⁻¹ and 778 cm⁻¹. theaic.org A study on 3,4-dichlorobenzyl alcohol also utilized FT-Raman alongside FT-IR for a comprehensive vibrational analysis. nih.govresearchgate.net
Table 2: Selected FT-Raman Vibrational Frequencies (cm⁻¹) for 2,6-Dichlorobenzyl Alcohol theaic.org
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3094 |
| CH₂ Stretch | 3000 |
| Phenyl Ring C-C Stretch | 1578, 1437, 1294 |
| C-O Stretch | 1167 |
| C-H In-plane Deformation | 1071 |
Vibrational Assignments and Normal Mode Analysis
To definitively assign the observed vibrational bands to specific atomic motions, experimental data is often coupled with theoretical calculations, such as Density Functional Theory (DFT). theaic.orgresearchgate.net This approach involves calculating the harmonic vibrational frequencies and comparing them with the experimental FT-IR and FT-Raman spectra.
A normal mode analysis using techniques like Potential Energy Distribution (PED) allows for the quantitative description of the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. theaic.orgresearchgate.net For complex molecules like dichlorobenzyl alcohol, many vibrational modes are not "pure" but are coupled, meaning they involve the simultaneous motion of several parts of the molecule. theaic.org For example, in 2,6-dichlorobenzyl alcohol, detailed analysis revealed the specific assignments for phenyl ring stretching, CH₂ deformations, and C-Cl stretching modes. theaic.org This level of analysis is crucial for distinguishing between isomers and understanding the influence of the substituent positions on the molecule's vibrational properties. gatech.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as the ¹H (proton) nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is fundamental for confirming the identity and purity of dichlorobenzyl alcohol isomers. The spectrum of each isomer is unique, with distinct chemical shifts and splitting patterns (multiplicity) for the aromatic protons, the methylene (-CH₂) protons, and the hydroxyl (-OH) proton.
The methylene protons of the -CH₂OH group typically appear as a singlet around 4.7 ppm. chemicalbook.com The exact position can vary slightly depending on the solvent and concentration. The aromatic protons resonate in the downfield region, generally between 7.2 and 7.5 ppm, due to the deshielding effect of the benzene ring's electron current. chemicalbook.com The specific chemical shifts and, crucially, the coupling patterns (spin-spin splitting) of these aromatic protons allow for unambiguous determination of the chlorine substitution pattern on the ring.
Table 3: ¹H NMR Chemical Shift Data (ppm) for Dichlorobenzyl Alcohol Isomers
| Isomer | -CH₂ Protons (ppm) | Aromatic Protons (ppm) | Solvent |
|---|---|---|---|
| 2,4-Dichlorobenzyl alcohol | 4.71 | 7.25 (d), 7.36 (dd), 7.38 (d) chemicalbook.com | - |
| 2,5-Dichlorobenzyl alcohol | - | Data available chemicalbook.com | - |
| 2,6-Dichlorobenzyl alcohol | - | Data available chemicalbook.com | - |
| 3,4-Dichlorobenzyl alcohol | - | Data available nih.gov | - |
Note: 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets. Coupling constants (J values), where reported, provide further structural information.
Chemical Shift Analysis and Structural Integrity
The analysis of chemical shifts provides profound insight into the electronic structure of the molecule, confirming its structural integrity. researchgate.netresearchgate.net The electron-withdrawing nature of the chlorine atoms causes a deshielding effect on the nearby protons and carbon atoms. This means they experience a stronger effective magnetic field and resonate at a higher chemical shift (further downfield).
The position of the chlorine atoms directly influences the chemical shifts of the remaining aromatic protons. For example, in this compound, the proton at position 6 (adjacent to the -CH₂OH group and a chlorine) will have a different chemical shift and splitting pattern than the protons at positions 3 and 5. By analyzing these shifts and the spin-spin coupling constants between adjacent protons, the substitution pattern can be unequivocally confirmed. chemicalbook.com This detailed analysis is essential for distinguishing between the various dichlorobenzyl alcohol isomers and verifying the structural integrity of a synthesized sample. ijcms2015.co
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and structural features of dichlorobenzyl alcohol isomers through analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is unique to the specific isomer, reflecting the positions of the chlorine atoms on the benzene ring.
For This compound , the mass spectrum is obtained at a source temperature of 240 °C and a sample temperature of 190 °C. chemicalbook.com The molecular ion [M]+ peak is observed at an m/z (mass-to-charge ratio) of 176, corresponding to the molecular weight of the compound (C₇H₆Cl₂O). nih.gov
For 2,5-Dichlorobenzyl alcohol , the mass spectrum also shows a molecular ion peak at m/z 176. massbank.jp Key fragments are observed at various m/z values, indicating the loss of specific parts of the molecule. The most intense peak, known as the base peak, is at m/z 141, which corresponds to the loss of a chlorine atom. massbank.jp Other significant fragments and their relative intensities provide a fingerprint for this specific isomer. massbank.jp
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a precursor ion is selected and fragmented to produce product ions. For dichlorobenzyl alcohol, a precursor ion with an m/z of 159 is fragmented to yield product ions at m/z 123 and 89. csic.es This technique is highly selective and sensitive for identifying and quantifying dichlorobenzyl alcohol in various matrices. csic.es
The fragmentation of dichlorobenzyl isomers generally involves characteristic losses. Common fragmentation pathways include the loss of the hydroxyl group, chlorine atoms, and cleavage of the benzyl (B1604629) side chain. The dichlorobenzyl cation (m/z 145) is a notable fragment in the mass spectrum of some related compounds. researchgate.net These patterns are essential for distinguishing between the different positional isomers.
| Isomer | Technique | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |
|---|---|---|---|---|
| This compound | MS | 176 | Not specified | chemicalbook.comnih.gov |
| 2,5-Dichlorobenzyl alcohol | EI-MS | 176 (Rel. Int. 661) | 178 (415), 141 (999), 113 (351), 111 (342), 77 (716) | massbank.jp |
| 3,4-Dichlorobenzyl alcohol | GC-MS | 176 | 148, 141 | nih.gov |
| Dichlorobenzyl alcohol (isomer not specified) | LC-MS/MS | 159 (Precursor Ion) | 123 (Product Ion), 89 (Product Ion) | csic.es |
Experimental Validation of Molecular Structures and Properties
Experimental methods are indispensable for the definitive confirmation of the molecular structure and the precise measurement of the physicochemical properties of dichlorobenzyl alcohol isomers.
Techniques such as X-ray crystallography are employed to determine the exact spatial arrangement of atoms within the molecule. For halogenated benzyl alcohols, this method can resolve the orientation of the chlorine atoms on the benzene ring and the conformation of the hydroxymethyl group. Studies on related compounds like (S)-3,4-dichlorobenzyl-N-methylisothiouronium chloride have utilized X-ray diffraction to resolve crystal packing and molecular interactions. acs.org Similarly, the structures of other chlorinated benzyl alcohols have been confirmed using this technique. sigmaaldrich.com Electron diffraction has also been used to determine the conformation of gaseous benzyl alcohol, providing insight into the orientation of the hydroxymethyl group. cdnsciencepub.com
The physical properties of dichlorobenzyl alcohol isomers, such as melting and boiling points, are determined through experimental measurements. These properties are influenced by the substitution pattern of the chlorine atoms on the benzene ring. For instance, this compound is a crystalline solid with a reported melting point in the range of 55-58 °C and a boiling point of approximately 150 °C. nih.gov The partition coefficient (LogP), which indicates the lipophilicity of a compound, has been experimentally determined for various isomers. The LogP for this compound is reported as 2.36. nih.gov Experimental studies on 2,6-dichlorobenzyl alcohol have investigated its stability and partitioning behavior between hydrocarbon and aqueous phases, which is crucial for applications like inter-well tracers in oil reservoirs. researchgate.netresearchgate.net
| Isomer | Property | Value | Reference |
|---|---|---|---|
| This compound | Melting Point | 55-58 °C | nih.gov |
| This compound | Boiling Point | ~268 °C; 150 °C | nih.gov |
| This compound | LogP | 2.36 | nih.gov |
| This compound | Solubility | Slightly Soluble | nih.gov |
| 2,5-Dichlorobenzyl alcohol | Boiling Point | 265.7 °C at 760 mmHg (Predicted) | |
| 2,6-Dichlorobenzyl alcohol | Stability | Stable up to 150 °C in brine | researchgate.net |
| 3,4-Dichlorobenzyl alcohol | Molecular Formula | C₇H₆Cl₂O | nih.gov |
| 3,4-Dichlorobenzyl alcohol | Molecular Weight | 177.02 g/mol | nih.gov |
Computational Chemistry and Theoretical Studies on Dichlorobenzyl Alcohol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are instrumental in investigating the electronic structure and properties of molecules. Among these methods, Density Functional Theory (DFT) has become a popular tool due to its balance of accuracy and computational efficiency. theaic.orgmdpi.com DFT calculations, particularly using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have been effectively used to study dichlorobenzyl alcohol isomers. theaic.org These calculations help in determining various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. theaic.orgmdpi.com
Determining the stable three-dimensional arrangement of atoms in a molecule is a fundamental goal of computational chemistry. For 2,6-dichlorobenzyl alcohol, DFT calculations have been utilized to find its optimized molecular structure. theaic.org The process involves theoretical calculations to identify the geometry that corresponds to the minimum energy on the potential energy surface. theaic.org The absence of imaginary wavenumbers in the calculated vibrational spectrum confirms that the determined structure represents a true energy minimum. theaic.org Such studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. theaic.org
For 2,6-dichlorobenzyl alcohol, the HOMO and LUMO energies have been calculated to understand its electronic behavior. The energy gap helps in quantifying the molecule's chemical hardness and other reactivity descriptors. theaic.org The ionization energy (I) and electron affinity (A) can be estimated from these orbital energies as I = -EHOMO and A = -ELUMO. theaic.org
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO (Ionization Energy) | -8.086 | theaic.org |
| ELUMO (Electron Affinity) | -4.413 | theaic.org |
| Energy Gap (ΔE) | 3.673 | theaic.org |
| Chemical Hardness (η) | 1.837 | theaic.org |
| Chemical Potential (μ) | -6.250 | theaic.org |
| Electrophilicity Index (ω) | 10.6324 | theaic.org |
The surrounding solvent medium can significantly influence the electronic properties of a molecule. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. mdpi.com Solvents can alter the energy levels of the ground and excited states of a molecule, leading to shifts in its electronic absorption spectra. bau.edu.lbresearchgate.net These shifts can be either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the nature of the electronic transition (e.g., n→π* or π→π*) and the polarity of the solvent. bau.edu.lb While specific studies on the solvent effects on the FMO of dichlorobenzyl alcohol are not detailed, it is a general principle that polar solvents can stabilize charge-separated states, thereby affecting the HOMO-LUMO energy gap and influencing the molecule's electronic transitions. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uba.ar It examines charge transfer and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. theaic.org
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. NBO analysis is particularly effective at identifying and quantifying these interactions. In 2,6-dichlorobenzyl alcohol, strong intramolecular hyper-conjugative interactions contribute significantly to the molecule's stability. theaic.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) | Reference |
|---|---|---|---|
| n3(Cl10) | π(C3-C4) | 9.63 | theaic.org |
| n3(Cl11) | π(C1-C2) | 9.29 | theaic.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged species. The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas with neutral potential.
For dichlorobenzyl alcohol, theoretical studies, such as those on the 2,6-dichloro isomer, have been performed using Density Functional Theory (DFT). The resulting MEP map reveals a distinct distribution of electronic density. The regions of negative potential are predominantly located around the electronegative oxygen atom of the hydroxyl group and the π-system of the phenyl ring. theaic.org Conversely, the most positive potential is concentrated on the hydrogen atom of the hydroxyl group. theaic.org
| Color Code | Molecular Region | Potential | Implied Reactivity |
| Red | Oxygen atom, Phenyl ring | Negative | Attraction to electrophiles/positive charges |
| Blue | Hydroxyl hydrogen | Positive | Attraction to nucleophiles/negative charges |
| Green | Carbon backbone | Neutral | Lower reactivity |
This interactive table summarizes the typical MEP mapping results for dichlorobenzyl alcohol, indicating regions of varying electrostatic potential.
The MEP map is instrumental in identifying the probable sites for nucleophilic and electrophilic attacks.
Nucleophilic Sites : These are electron-rich regions, indicated by red or yellow colors on the MEP map, which are susceptible to attack by electrophiles. For dichlorobenzyl alcohol, the most significant nucleophilic site is the oxygen atom of the hydroxyl group due to its lone pairs of electrons. theaic.org The π-electron cloud of the aromatic ring also constitutes a region of negative potential, making it a target for strong electrophiles. theaic.org
Electrophilic Sites : These are electron-deficient areas, shown in blue, which are prone to attack by nucleophiles. The primary electrophilic site on the dichlorobenzyl alcohol molecule is the hydrogen atom of the hydroxyl group. theaic.org This high positive potential makes it a likely proton donor in hydrogen bonding interactions. Studies on related complex molecules containing a 2,4-dichlorobenzyl moiety confirm that electrophilic sites are typically found over the aromatic hydrogen atoms. researchgate.net
Topological Analyses
Topological analyses, such as Natural Bond Orbital (NBO) analysis, provide a deeper understanding of the bonding and electronic structure within a molecule. These methods examine electron density to characterize atomic charges, orbital interactions, and the nature of chemical bonds.
NBO analysis of dichlorobenzyl alcohol reveals significant electronic interactions that contribute to its stability. A key feature is the delocalization of electrons, which arises from hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.
Topological analyses also provide insight into non-covalent interactions, such as van der Waals forces and steric effects, which are crucial for understanding molecular conformation and intermolecular interactions. researchgate.net The chlorine atoms and the hydroxymethyl group are significant contributors to the steric profile of dichlorobenzyl alcohol. The size of these substituents influences how the molecule can approach and interact with other molecules, such as biological receptors. The presence of these groups creates specific steric hindrances that can dictate the molecule's preferred orientation when binding to a target site. Computational studies on derivatives of dichlorobenzyl alcohol have confirmed the presence and importance of these van der Waals and steric effects in defining the molecule's structure and potential biological activity. researchgate.net
Prediction of Regioselectivity in Reactions
Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution on the dichlorobenzyl alcohol ring. The outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the two chlorine atoms and the hydroxymethyl (-CH2OH) group.
Directing Effects : Chlorine is an ortho-, para-directing deactivator, while the -CH2OH group is an ortho-, para-directing activator. Theoretical methods like DFT can be used to model the transition states for electrophilic attack at different positions on the ring. chemrxiv.orgimist.ma By calculating the activation energies for the formation of intermediates (sigma complexes) for attack at each possible site, the most favorable reaction pathway can be determined. The position with the lowest activation energy will correspond to the major product.
Computational Models : Modern approaches combine DFT with machine learning algorithms to create predictive models for regioselectivity. rsc.org For a molecule like dichlorobenzyl alcohol, these models would analyze features such as calculated atomic charges, frontier molecular orbital (HOMO/LUMO) densities, and NMR chemical shifts to predict the most likely site of substitution. rsc.orgnih.gov For instance, in an electrophilic attack, the reaction is likely to occur at the carbon atom with the highest HOMO density.
While specific predictive studies on dichlorobenzyl alcohol are not extensively published, these established computational methodologies provide a robust framework for determining the regiochemical outcome of its reactions.
Molecular Docking Studies and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as dichlorobenzyl alcohol) when bound to a second molecule (a receptor, typically a protein). This method is essential for understanding the potential biological targets and mechanism of action of a compound.
Aryl Hydrocarbon Receptor (AhR) Interactions: Studies have been conducted on the interaction between 2,6-dichlorobenzyl alcohol and the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating biological responses to environmental contaminants. theaic.org Molecular docking simulations revealed that 2,6-dichlorobenzyl alcohol can form a stable complex with the AhR. theaic.org
The calculated binding affinity for this interaction was found to be -4.4 kcal/mol. theaic.org This negative value indicates a favorable binding interaction. Based on these findings, it is suggested that the compound might act as an inhibitor for the aryl hydrocarbon receptor. theaic.org
| Receptor | Ligand | Binding Affinity (kcal/mol) | Predicted Activity |
| Aryl Hydrocarbon Receptor (AhR) | 2,6-Dichlorobenzyl alcohol | -4.4 | Potential Inhibitor |
This interactive table displays the results from a molecular docking study of 2,6-dichlorobenzyl alcohol with a key biological receptor.
Sodium Channel Interactions: Dichlorobenzyl alcohol is known to possess local anesthetic properties, an effect commonly associated with the blockade of voltage-gated sodium channels. researchgate.netnih.gov Molecular docking can be employed to model the interaction of dichlorobenzyl alcohol with the inner pore of these channels. Such studies would typically show the ligand interacting with key amino acid residues within the S6 helices of the channel's domains. researchgate.net The binding of dichlorobenzyl alcohol is thought to stabilize the inactivated state of the channel, thereby blocking the transmission of nerve impulses and producing a numbing sensation.
Binding Affinity Predictions
Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target. These computational methods calculate the free energy of binding, which indicates the strength of the interaction. A more negative binding energy value suggests a stronger and more stable interaction.
A study focused on 2,6-dichlorobenzyl alcohol reported a binding affinity value of -4.4 kcal/mol with the aryl hydrocarbon receptor (AhR). theaic.org This value suggests a notable interaction between this specific isomer and the AhR. Computational screening methods can be employed to predict the binding affinities of different dichlorobenzyl alcohol isomers (2,4-, 2,6-, 3,4-, etc.) against a panel of nuclear receptors and other potential protein targets. Such studies are crucial for identifying the most promising isomer and its potential biological targets.
| Dichlorobenzyl Alcohol Isomer | Potential Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2,6-dichlorobenzyl alcohol | Aryl Hydrocarbon Receptor (AhR) | -4.4 theaic.org |
| Further computational data for other isomers and targets is required for a comprehensive comparison. |
Ligand-Receptor Complex Formation
Beyond predicting binding affinity, computational studies offer detailed insights into the formation of the ligand-receptor complex. Molecular dynamics simulations can reveal the specific amino acid residues within the binding pocket of a receptor that interact with the dichlorobenzyl alcohol molecule. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which contribute to the stability of the complex.
In the case of 2,6-dichlorobenzyl alcohol and the aryl hydrocarbon receptor, computational analyses indicate the formation of a stable complex. theaic.org A detailed examination of the docked pose would reveal the precise orientation of the dichlorobenzyl alcohol molecule within the AhR's ligand-binding domain. Key interactions, such as hydrogen bonding between the alcohol's hydroxyl group and polar residues in the receptor, or hydrophobic interactions between the dichlorinated phenyl ring and nonpolar residues, are critical for stabilizing the complex. Understanding these specific molecular interactions is fundamental to explaining the compound's mechanism of action at a molecular level.
Insights into Potential Biological Targets
Computational approaches, often referred to as "target fishing" or "in silico target identification," are valuable for predicting the potential biological targets of a small molecule like dichlorobenzyl alcohol. These methods involve screening the compound against large databases of protein structures to identify those with which it is most likely to interact.
Based on molecular docking studies, the aryl hydrocarbon receptor (AhR) has been identified as a potential biological target for 2,6-dichlorobenzyl alcohol, with the results suggesting possible inhibitory activity. theaic.org The AhR is a ligand-activated transcription factor involved in regulating various physiological and pathological processes, making it a significant target in toxicology and pharmacology.
Further computational studies could explore the interactions of various dichlorobenzyl alcohol isomers with other members of the nuclear receptor superfamily, given their roles in mediating the effects of various small molecules. The antiseptic properties of 2,4-dichlorobenzyl alcohol are thought to be related to the denaturation of external proteins and the rearrangement of tertiary protein structures, suggesting that it may have multiple, less specific protein targets. nih.gov Additionally, its local anesthetic action is believed to stem from a blockade of sodium channels. nih.gov In silico methods can be employed to model these interactions and identify other potential protein targets, thereby providing a broader understanding of the compound's pharmacological profile.
Theoretical Prediction of Non-Linear Optical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in photonics and optoelectronics. The key parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
A computational study on 2,6-dichlorobenzyl alcohol, using the B3LYP/6-31G(6D, 7F) method, calculated its first hyperpolarizability to be 0.588 × 10⁻³⁰ esu. theaic.org This value is 4.523 times that of urea (B33335) (0.13 × 10⁻³⁰ esu), a standard reference material for NLO properties. theaic.org This significant enhancement suggests that 2,6-dichlorobenzyl alcohol is a promising candidate for further NLO studies.
Theoretical calculations for different isomers of dichlorobenzyl alcohol would allow for a comparative analysis of their NLO properties. These calculations would reveal how the positions of the chlorine atoms on the benzene ring influence the molecule's electron distribution and, consequently, its dipole moment, polarizability, and hyperpolarizability.
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|---|
| 2,6-dichlorobenzyl alcohol | B3LYP/6-31G(6D, 7F) | Data not available | Data not available | 0.588 × 10⁻³⁰ theaic.org |
| Urea (Reference) | - | - | - | 0.13 × 10⁻³⁰ theaic.org |
| Further theoretical calculations for other dichlorobenzyl alcohol isomers are needed for a comprehensive comparison. |
Environmental Chemistry and Degradation Pathways of Dichlorobenzyl Alcohol
Biodegradation Mechanisms
The biodegradation of dichlorobenzyl alcohol is a key process in its environmental detoxification. Ligninolytic fungi, particularly white-rot fungi such as Pleurotus ostreatus, have demonstrated significant capabilities in degrading a wide range of recalcitrant aromatic compounds, including chlorinated pollutants imrpress.comnih.govmdpi.com. These fungi possess a powerful enzymatic system that can effectively break down complex organic molecules.
Transformation by Ligninolytic Fungi (e.g., Pleurotus ostreatus)
Pleurotus ostreatus is a well-studied white-rot fungus known for its ability to produce a consortium of extracellular enzymes that are instrumental in the degradation of lignin (B12514952) and various xenobiotic compounds mdpi.com. While direct studies on the degradation of dichlorobenzyl alcohol by P. ostreatus are limited, research on analogous chlorobenzyl alcohols provides valuable insights into the potential transformation pathways. In vitro studies have shown that the extracellular liquid of P. ostreatus, containing key ligninolytic enzymes, can transform various chlorobenzyl alcohols into their corresponding chlorobenzaldehydes mdpi.com.
The primary agents in the fungal degradation of aromatic compounds are extracellular enzymes, principally laccase and manganese peroxidase (MnP) imrpress.commdpi.com.
Laccase (EC 1.10.3.2) is a multi-copper oxidase that catalyzes the oxidation of a broad range of phenolic and anilinic compounds. While non-phenolic compounds like dichlorobenzyl alcohol are generally poor substrates for laccase alone, the presence of redox mediators can significantly expand its oxidative capabilities rsc.org. These mediators, once oxidized by laccase, become potent oxidizing agents capable of attacking non-phenolic substrates. The oxidation of benzyl (B1604629) alcohols by a laccase-mediator system has been shown to proceed via the formation of benzaldehydes nih.gov.
Manganese Peroxidase (MnP; EC 1.11.1.13) is a heme-containing peroxidase that requires Mn(II) as its primary substrate. MnP oxidizes Mn(II) to the highly reactive Mn(III), which in turn can oxidize a wide array of phenolic and non-phenolic aromatic compounds frontiersin.org. The Mn(III) ion, often chelated by organic acids, acts as a diffusible redox mediator, allowing it to access and oxidize substrates at a distance from the enzyme. MnP has been implicated in the degradation of various chlorinated aromatic pollutants nih.gov. In the context of chlorobenzyl alcohols, it is plausible that Mn(III) generated by MnP could initiate the oxidation of the alcohol group to an aldehyde.
The table below summarizes the key characteristics of these two primary extracellular enzymes produced by Pleurotus ostreatus.
| Enzyme | EC Number | Cofactor(s) | Primary Substrate(s) | Role in Degradation of Aromatic Compounds |
| Laccase | 1.10.3.2 | Copper | Phenols, anilines | Direct oxidation of phenolic compounds; indirect oxidation of non-phenolic compounds via mediators. |
| Manganese Peroxidase | 1.11.1.13 | Heme, Mn(II) | Mn(II), H₂O₂ | Generates Mn(III) which acts as a diffusible oxidant for a broad range of aromatic compounds. |
In addition to extracellular enzymes, intracellular enzyme systems, particularly the cytochrome P450 (CYP450) monooxygenases, play a critical role in the metabolism of xenobiotics in fungi nih.gov. These heme-containing enzymes are known to catalyze a variety of reactions, including hydroxylations, which are key initial steps in the degradation of many aromatic pollutants.
Fungal CYP450 systems have been shown to hydroxylate chlorinated aromatic compounds. For instance, the white-rot fungus Phlebia lindtneri has been observed to metabolize dichloronaphthalenes to hydroxylated and dihydrodihydroxylated metabolites, a process inhibited by a CYP450 inhibitor, strongly suggesting the involvement of this enzyme system nih.gov. It is therefore plausible that Pleurotus ostreatus could utilize its CYP450 enzymes to introduce hydroxyl groups onto the aromatic ring of dichlorobenzyl alcohol, a crucial step for further degradation.
The initial enzymatic attack on dichlorobenzyl alcohol by Pleurotus ostreatus is likely to result in the formation of several degradation products. Based on studies of similar compounds, the primary transformation product is expected to be the corresponding dichlorobenzaldehyde, resulting from the oxidation of the alcohol functional group by extracellular enzymes like laccase (with mediators) or manganese peroxidase mdpi.comnih.gov.
Furthermore, the action of cytochrome P450 monooxygenases could lead to the formation of monohydroxylated metabolites. This hydroxylation can occur at different positions on the aromatic ring, leading to various isomers of dichlorohydroxybenzyl alcohol. These hydroxylated intermediates are generally more susceptible to further enzymatic attack and ring cleavage. The degradation of 2,4-dichlorophenol (B122985) by the white-rot fungus Phanerochaete chrysosporium has been shown to proceed through the formation of hydroxylated intermediates before ring cleavage nih.gov.
A proposed initial degradation pathway for dichlorobenzyl alcohol by Pleurotus ostreatus is presented below:
| Initial Compound | Enzyme System | Potential Degradation Product(s) |
| Dichlorobenzyl alcohol | Laccase (with mediators) / Manganese Peroxidase | Dichlorobenzaldehyde |
| Dichlorobenzyl alcohol | Cytochrome P450 | Monohydroxylated dichlorobenzyl alcohol |
The kinetics of the enzymatic degradation of dichlorobenzyl alcohol by Pleurotus ostreatus enzymes have not been specifically determined. However, studies on the kinetics of laccase and manganese peroxidase with analogous substrates provide some insights.
The kinetics of laccase-mediated oxidation of benzyl alcohols are complex and often depend on the presence and type of mediator researchgate.net. The reaction can exhibit zero-order kinetics, where the rate is independent of the substrate concentration, suggesting that the regeneration of the mediator is the rate-limiting step researchgate.net.
Photodegradation Processes
In addition to biodegradation, photodegradation can be a significant pathway for the transformation of dichlorobenzyl alcohol in the environment, particularly in aquatic systems exposed to sunlight. Photodegradation involves the breakdown of molecules by light energy, primarily ultraviolet (UV) radiation.
The photodegradation of aromatic compounds can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is initiated by other light-absorbing substances in the environment that generate reactive species like hydroxyl radicals researchgate.net. For benzyl alcohol and its derivatives, photooxidation can lead to the formation of the corresponding benzaldehyde (B42025) researchgate.net. The presence of chlorine atoms on the aromatic ring can influence the rate and pathway of photodegradation. The kinetics of photodegradation often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound nih.govnih.gov. The specific products and kinetics of dichlorobenzyl alcohol photodegradation would depend on factors such as the wavelength of light, the presence of photosensitizers, and the chemical composition of the surrounding medium.
Mobility and Distribution in Environmental Compartments
The mobility and distribution of dichlorobenzyl alcohol in the environment are primarily controlled by its physicochemical properties, such as water solubility, and its tendency to partition between different environmental phases like water, soil, and sediment. The key parameters governing this partitioning are the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).
Dichlorobenzyl alcohol has a moderate water solubility, which facilitates its transport in aqueous systems. herts.ac.ukchemicalbook.com The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity and is used to predict its potential for bioaccumulation and sorption to organic matter. The estimated Log Kow for 2,4-dichlorobenzyl alcohol is 2.36, indicating a moderate tendency to partition into organic phases. nih.govthegoodscentscompany.com
The soil organic carbon-water partition coefficient (Koc) is a more direct measure of a chemical's tendency to adsorb to soil and sediment organic matter. chemsafetypro.comecetoc.org A high Koc value suggests that the compound will be relatively immobile in soil and likely to be found in sediment if released into water, while a low Koc value indicates higher mobility. orst.eduucanr.edu An experimentally determined Koc for dichlorobenzyl alcohol is not available. However, it can be estimated from its Log Kow using established quantitative structure-property relationship (QSPR) equations. Based on a Log Kow of 2.36, the estimated Log Koc would suggest a moderate potential for sorption to soil and sediment.
Below is a table summarizing the key physicochemical properties of this compound that influence its environmental mobility and distribution.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Water Solubility | 870 - 1000 mg/L (at 20°C) | herts.ac.ukchemicalbook.comthegoodscentscompany.com |
| Log Kow (Octanol-Water Partition Coefficient) | 2.36 (Estimated) | nih.govthegoodscentscompany.com |
| Melting Point | 55 - 58 °C | nih.govchemicalbook.com |
| Boiling Point | ~264 °C | thegoodscentscompany.com |
| Vapor Pressure | 0.00062 mm Hg (at 25°C, Estimated) | thegoodscentscompany.com |
Biochemical and Molecular Interactions of Dichlorobenzyl Alcohol in Vitro Studies
Mechanisms of Action at the Molecular Level
In vitro research has elucidated several key molecular mechanisms through which dichlorobenzyl alcohol exerts its effects. These studies highlight interactions with fundamental cellular and viral components, leading to a range of biological activities.
While direct studies on dichlorobenzyl alcohol's specific interaction with cellular membranes are limited, research on related compounds like benzyl (B1604629) alcohol and ethanol (B145695) provides insight into its likely mechanism. Alcohols are known to disrupt the physical structure of cell membranes xenotech.com. Benzyl alcohol, a similar aromatic alcohol, has been shown to increase the fluidity of membranes and disrupt them, causing the leakage of ions into the extracellular medium biorxiv.orgnih.gov. Ethanol also demonstrates the ability to increase membrane fluidity, which can alter the function of membrane-associated proteins such as receptors and enzymes xenotech.comnih.gov. This disruption is most pronounced in membranes with lower cholesterol content xenotech.com. This body of evidence suggests that a primary mechanism for dichlorobenzyl alcohol may involve the physical perturbation of the lipid bilayer of cellular membranes.
The antiseptic action of dichlorobenzyl alcohol is thought to be connected to its ability to denature proteins. nih.gov This mechanism involves the disruption of the complex three-dimensional structure of proteins, which is essential for their function. Studies on other alcohols show they can induce significant conformational changes in proteins. For instance, ethanol can cause proteins to adopt a more open and less compact structure ogyei.gov.hu. In vitro studies using various alcohols have demonstrated that they can increase the α-helix content of proteins, transforming them from their native states. This suggests that dichlorobenzyl alcohol may interact with external proteins, leading to the rearrangement of their tertiary structure and subsequent loss of biological activity. nih.gov
A significant aspect of dichlorobenzyl alcohol's molecular action is its ability to block voltage-gated sodium channels, which explains its local anesthetic-like properties nih.gov. In vitro studies on neuronal (Na(V)1.2) sodium channels expressed in HEK 293 cells have demonstrated that dichlorobenzyl alcohol reversibly blocks the sodium inward currents induced by depolarization. This blockade is a key mechanism for producing a numbing effect and providing relief from pain. nih.gov
Table 1: In Vitro Blockade of Na(V)1.2 Sodium Channels
This table summarizes the half-maximum blocking concentration (EC50) of Dichlorobenzyl Alcohol compared to other compounds tested under the same conditions.
| Compound | Half-Maximum Blocking Concentration (EC50) at -150 mV |
|---|---|
| Hexylresorcinol | 23.1 µM |
| Amylmetacresol (B1666032) | 53.6 µM |
| Dichlorobenzyl alcohol | 661.6 µM |
In vitro studies, often using a combination of amylmetacresol and dichlorobenzyl alcohol, have demonstrated virucidal effects against a number of enveloped viruses associated with the common cold. nih.gov Research has shown this combination is effective at inactivating viruses such as influenza A, respiratory syncytial virus (RSV), and SARS-CoV. The mechanism does not appear to involve the overt destruction of the viral membrane. Instead, electron microscopy of treated influenza A virus revealed extensive clumping and morphological changes to the spike configuration on the viral surface. This suggests the compound interferes with the viral proteins embedded in the lipid envelope, which are crucial for infectivity, rather than causing lysis of the membrane itself.
Table 2: Virucidal Activity of Amylmetacresol and Dichlorobenzyl Alcohol Mixture
This table details the in vitro effect of the compound mixture on various respiratory viruses.
| Virus | Effect Observed | Mechanism |
|---|---|---|
| Influenza A | Inactivated | Morphological changes in spike configuration, extensive clumping. No overt destruction of the viral membrane. |
| Respiratory Syncytial Virus (RSV) | Inactivated | |
| SARS-CoV | Inactivated | |
| Adenoviruses (non-enveloped) | No effect | N/A |
| Rhinoviruses (non-enveloped) | No effect |
Modulatory Effects on Enzyme Systems
The interaction of dichlorobenzyl alcohol with metabolic enzyme systems is a critical area of study to understand its complete biochemical profile.
Specific in vitro studies detailing the direct modulation (inhibition or induction) of cytochrome P450 (CYP) enzymes by dichlorobenzyl alcohol are not extensively documented in the available literature. However, research on other alcohols, primarily ethanol, provides a model for potential interactions. Chronic alcohol exposure is well-documented to induce CYP2E1 in human liver microsomes. In vitro studies have shown that this increase in CYP2E1 can, in turn, modulate the activity of other CYP enzymes, such as activating CYP3A4 and CYP1A2. This indicates that alcohols can have complex, indirect effects on the broader landscape of drug-metabolizing enzymes. While these findings relate to ethanol, they highlight a potential, though unconfirmed, pathway by which dichlorobenzyl alcohol could interact with hepatic enzyme systems.
Cytochrome P450 Enzyme Modulation
In Vitro Approaches for Enzyme Identification and Reaction Phenotyping
The identification of enzymes responsible for metabolizing a chemical compound, a process known as reaction phenotyping, is a critical step in understanding its biochemical profile. researchgate.net In vitro methodologies are fundamental to this process, providing insights into metabolic pathways and potential variability in drug pharmacokinetics. visikol.com These studies are essential for predicting clearance pathways and potential drug-drug interactions. researchgate.netvisikol.com
Two primary in vitro strategies are commonly employed for reaction phenotyping:
Expressed Enzyme Systems : This is a widely used approach that involves incubating the compound with a panel of cell lines that have been genetically engineered to express a single, specific drug-metabolizing enzyme, such as a particular Cytochrome P450 (CYP) isoform. nih.gov By measuring the rate of metabolism or metabolite formation in each individual system, the specific enzyme(s) responsible for the compound's breakdown can be identified. nih.gov This method is available for various enzyme families, including CYPs, UGTs (UDP-glucuronosyltransferases), and FMOs (flavin-containing monooxygenases). nih.gov
Selective Inhibition Studies : This complementary approach uses human liver microsomes (HLM) or hepatocytes, which contain a full complement of metabolic enzymes. visikol.comnih.gov The compound is incubated in the presence of known selective chemical inhibitors or antibodies that target specific enzymes. researchgate.net A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme in its clearance. nih.gov
While these methods are well-established for CYP enzymes, phenotyping for non-CYP pathways like UGTs can be more complex due to a lack of highly specific inhibitors and other technical challenges. nih.govbioivt.com For dichlorobenzyl alcohol, metabolism in the liver has been noted to form hippuric acid, which is then excreted in the urine. drugbank.comfda.gov.ph However, specific in vitro reaction phenotyping studies detailing the precise enzymes (e.g., specific CYP or other isoforms) responsible for the metabolism of dichlorobenzyl alcohol are not extensively detailed in publicly available literature.
Table 1: Common In Vitro Reaction Phenotyping Strategies
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Recombinant Enzymes | Incubating the compound with individual, cDNA-expressed drug-metabolizing enzymes. nih.gov | Identifies specific enzymes directly. nih.gov | May lack necessary cofactors or physiological context; extrapolation to in vivo can be complex. visikol.com |
| Chemical Inhibition | Using human liver microsomes or hepatocytes with selective inhibitors for specific enzymes. nih.govnih.gov | Provides data from a more physiologically complete system. visikol.com | Relies on the availability and specificity of inhibitors; potential for off-target effects. nih.gov |
| Correlation Analysis | Correlating the rate of metabolism in a panel of individual donor human liver microsomes with the activity of specific enzymes in those same microsomes. researchgate.net | Utilizes natural variation in enzyme expression. | Can be complex to interpret; requires a large panel of well-characterized donor tissues. |
Potential for Drug-Drug Interactions (DDI) via Enzyme Inhibition/Induction
Dichlorobenzyl alcohol's potential to cause drug-drug interactions (DDI) is primarily related to its influence on the activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) system. Interactions can occur through two main mechanisms: enzyme inhibition and enzyme induction.
Enzyme Inhibition : If dichlorobenzyl alcohol or its metabolites competitively or irreversibly bind to a CYP enzyme, it can inhibit the metabolism of other drugs that are substrates for the same enzyme. This can lead to increased plasma concentrations of the co-administered drug, potentially enhancing its effects or toxicity. While numerous theoretical interactions for dichlorobenzyl alcohol have been listed based on potential effects on drug excretion rates, specific clinical or in vitro studies detailing its inhibitory effects on key CYP isoforms (e.g., CYP3A4, CYP2D6) are limited. drugbank.com
Enzyme Induction : Enzyme induction is an increase in the amount and activity of metabolic enzymes following exposure to a compound. washington.edu This process accelerates the metabolism of drugs cleared by the induced enzyme, potentially leading to a decrease in their plasma concentrations and a loss of efficacy. washington.edumdedge.com For example, chronic alcohol (ethanol) consumption is known to induce CYP2E1. mdedge.comnih.govlifecodegx.com While dichlorobenzyl alcohol is an alcohol, its specific potential to act as an inducer of CYP enzymes has not been thoroughly characterized in published research. Investigating this potential is crucial, as induction can significantly alter the therapeutic outcomes of co-administered medications. washington.edunih.gov
Given the widespread use of dichlorobenzyl alcohol in over-the-counter products, understanding its DDI potential through comprehensive in vitro inhibition and induction studies is an important area for further research. wikipedia.org
Targeting of Methionine Aminopeptidase (B13392206)
Methionine aminopeptidases (MetAPs) are metalloenzymes that play a crucial role in protein maturation by cleaving the initial methionine residue from newly synthesized polypeptide chains. nih.gov There are two main types in humans, MetAP-1 and MetAP-2. These enzymes have been identified as therapeutic targets for a range of diseases, including cancer and infectious disorders. nih.gov
A number of small molecule inhibitors targeting MetAPs, such as fumagillin (B1674178) and its analogs, have been developed and studied for various therapeutic applications. nih.gov However, a review of the scientific literature does not indicate that dichlorobenzyl alcohol is a known inhibitor or modulator of methionine aminopeptidase. Its mechanism of action is primarily described as antiseptic, and it is not typically classified with compounds designed to target MetAP enzymes. drugbank.comapollopharmacy.in Therefore, any interaction between dichlorobenzyl alcohol and methionine aminopeptidase remains speculative and is not supported by current research findings.
Influence on Biochemical Pathways
Redox Reactions and Antioxidant Activity
The interaction of chemical compounds with cellular redox systems is a key aspect of their biochemical effect. Redox reactions involve the transfer of electrons, and an imbalance in these processes can lead to oxidative stress. Antioxidants counteract oxidative damage by scavenging free radicals through mechanisms like hydrogen atom transfer or single electron transfer (SET). nih.govwiserpub.com
While direct studies on the antioxidant or pro-oxidant activity of dichlorobenzyl alcohol are scarce, research on structurally related hydroxybenzyl alcohols (HBAs) provides insight into potential mechanisms. Studies on HBA isomers demonstrate that they can act as potent free radical scavengers and protect against oxidative damage to lipids and proteins in rat liver mitochondria. doi.org The antioxidant capacity of these related compounds is linked to their molecular structure and redox potentials, which determine their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). wiserpub.comdoi.org
The biological redox reactions of alcohols can also involve enzymatic oxidation. For instance, the oxidation of ethanol to acetaldehyde (B116499) is a key metabolic redox reaction catalyzed by alcohol dehydrogenase, where the alcohol is oxidized, and the cofactor NAD+ is reduced to NADH. youtube.com The metabolism of dichlorobenzyl alcohol would similarly involve redox reactions, and the generation of its metabolites could influence the cellular redox state. However, whether dichlorobenzyl alcohol itself possesses significant direct antioxidant properties comparable to its hydroxylated cousins remains to be elucidated through specific biochemical assays.
Modulation of Cellular Detoxification Processes (e.g., Glutathione (B108866) Interactions)
Cellular detoxification pathways are essential for neutralizing and eliminating harmful substances. Glutathione (GSH), a tripeptide, is the most abundant endogenous antioxidant and a critical component of the detoxification system. nih.gov It directly scavenges free radicals and is a substrate for glutathione S-transferase (GST) enzymes, which conjugate toxins to facilitate their excretion.
Cell Signaling Pathway Modulation (e.g., Mitogen-Activated Protein Kinases, MAPK)
Mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of numerous cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.govresearchgate.net The MAPK family includes three major cascades: the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNK), and the p38 protein kinases. nih.govunc.edu
Ethanol is well-documented as a modulator of MAPK signaling, although its effects can be complex and vary depending on the cell type, dose, and duration of exposure. nih.govresearchgate.net Acute alcohol exposure has been shown to alter the phosphorylation and activation state of ERK1/2, JNK, and p38 in different cellular models. nih.govmdpi.com For example, some studies show that acute ethanol can activate the pro-apoptotic JNK pathway while also activating the anti-apoptotic ERK1/2 pathway. nih.gov Chronic exposure can lead to different adaptive responses, such as decreased activation of ERK1/2, which has been linked to impaired synaptic plasticity. nih.govresearchgate.net
As a substituted benzyl alcohol, it is plausible that dichlorobenzyl alcohol could also modulate MAPK signaling pathways. Such modulation could underlie some of its biological activities beyond its primary antiseptic effect. However, specific in vitro studies investigating the direct impact of dichlorobenzyl alcohol on the phosphorylation status of key MAPK proteins like ERK, JNK, or p38 are required to confirm this potential mechanism of action.
Table 2: Major Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
| Pathway | Primary Activators | Key Cellular Functions | Relevance to Alcohol Effects |
|---|---|---|---|
| ERK1/2 | Growth factors, mitogens | Proliferation, differentiation, survival, learning, and memory. nih.govunc.edu | Modulated by acute and chronic ethanol; linked to neuroplasticity and addictive behaviors. nih.govunc.edu |
| JNK | Inflammatory cytokines, cellular stress (e.g., oxidative stress) | Apoptosis, inflammation, stress response. nih.govunc.edu | Activated by acute ethanol exposure; involved in pro-apoptotic signaling. nih.gov |
| p38 | Inflammatory cytokines, environmental stress | Inflammation, apoptosis, cell cycle control. nih.govnih.gov | Activated by ethanol in certain cell types; contributes to inflammatory responses and apoptosis. nih.govresearchgate.net |
Table of Compounds
| Compound Name |
|---|
| 2,4-Dichlorobenzyl alcohol |
| Acetaldehyde |
| Acetic acid |
| Amylmetacresol |
| Dichlorobenzyl alcohol |
| Ethanol |
| Fumagillin |
| Glutathione |
| Hippuric acid |
| Hydroxybenzyl alcohol |
Impact on Gene Expression related to Cell Proliferation and Apoptosis
Current scientific literature primarily focuses on the antiseptic properties of dichlorobenzyl alcohol, with a significant body of research dedicated to its bactericidal and virucidal mechanisms of action. These studies suggest that its antimicrobial effects are likely due to the denaturation of microbial proteins and the disruption of lipid membranes nih.gov.
However, there is a notable lack of specific in vitro studies investigating the direct impact of dichlorobenzyl alcohol on host cell gene expression, particularly concerning pathways related to cell proliferation and apoptosis. While research has been conducted on the effects of other alcohols, such as ethanol, on the expression of genes involved in cell cycle and apoptosis mdpi.commedchemexpress.comresearchgate.net, these findings cannot be directly extrapolated to dichlorobenzyl alcohol without specific experimental evidence. The virucidal action of alcohols, in general, is attributed to their ability to cause rapid denaturation of proteins and disrupt lipid membranes of viruses nih.govfrontiersin.org.
Further research is required to elucidate the specific molecular interactions of dichlorobenzyl alcohol with human cells and to determine if it has any significant effect on the genetic pathways governing cell growth and programmed cell death.
Biological Activity Screening and Fragment-Based Research
The biological activity of dichlorobenzyl alcohol has been primarily characterized through its efficacy as a broad-spectrum antiseptic. In vitro studies have demonstrated its ability to kill a range of bacteria and viruses commonly associated with mouth and throat infections researchgate.netnih.govnih.gov.
Antimicrobial and Antiviral Activity:
Bactericidal Effects : In laboratory settings, lozenges containing this compound in combination with amylmetacresol have shown bactericidal activity against various oropharyngeal bacteria implicated in pharyngitis. Significant reductions in bacterial colony-forming units (CFUs) were observed within minutes of exposure nih.gov.
Virucidal Effects : In vitro studies have also highlighted the virucidal action of dichlorobenzyl alcohol. It has been shown to be effective against several respiratory viruses, including parainfluenza virus and cytomegalovirus nih.gov. The proposed mechanism for its antiviral activity involves the disruption of the viral lipid envelope and denaturation of viral proteins nih.gov.
The table below summarizes the findings from an in vitro study on the bactericidal activity of a lozenge containing amylmetacresol and this compound.
In Vitro Bactericidal Activity of Amylmetacresol/2,4-Dichlorobenzyl Alcohol Lozenge
| Bacterial Species | Time to >3 log10 Reduction in CFU/mL (99.9% kill) |
|---|---|
| Streptococcus pyogenes | 1 minute |
| Haemophilus influenzae | 1 minute |
| Arcanobacterium haemolyticum | 1 minute |
| Fusobacterium necrophorum | 1 minute |
| Streptococcus dysgalactiae | 5 minutes |
| Moraxella catarrhalis | 5 minutes |
| Staphylococcus aureus | 10 minutes |
Fragment-Based Research:
Fragment-based drug discovery (FBDD) is an approach that screens small, low-molecular-weight compounds (fragments) to identify starting points for the development of new drugs medchemexpress.comnih.govnih.govlifechemicals.comlifechemicals.com. Despite being a small molecule, there is currently no information available in the scientific literature to indicate that dichlorobenzyl alcohol has been included in fragment screening libraries or utilized in fragment-based research for drug discovery purposes. Its primary application remains in the field of antiseptics.
Pharmacokinetic Aspects (In Vitro Metabolism)
Hepatic Metabolism to Hippuric Acid
In vitro studies and metabolic data from related compounds indicate that dichlorobenzyl alcohol undergoes metabolism primarily in the liver. The metabolic pathway is consistent with that of other benzyl alcohol derivatives nih.gov. The process involves a two-step enzymatic conversion.
Oxidation to Benzoic Acid : Dichlorobenzyl alcohol is first oxidized to its corresponding aldehyde, 2,4-dichlorobenzaldehyde (B42875), and subsequently to 2,4-dichlorobenzoic acid. This oxidation is carried out by hepatic enzymes.
Conjugation with Glycine (B1666218) : The resulting 2,4-dichlorobenzoic acid is then conjugated with the amino acid glycine. This reaction, catalyzed by the enzyme glycine N-acyltransferase, forms 2,4-dichlorohippuric acid, a more water-soluble metabolite that can be readily excreted nih.govresearchgate.netnih.gov.
This metabolic pathway is a common detoxification process for benzoic acid and its derivatives in the liver researchgate.net.
Preclinical Renal Elimination Pathways
Following its hepatic metabolism, the primary metabolite of dichlorobenzyl alcohol, hippuric acid (or its dichloro-derivative), is eliminated from the body via the kidneys nih.gov. Preclinical data suggest that a significant portion of the administered dose is excreted in the urine after metabolism nih.gov.
The renal elimination of hippuric acid is an active process that occurs in the proximal tubules of the nephron. This process involves active tubular secretion, which is mediated by organic anion transporters (OATs), specifically OAT1 and OAT3 researchgate.net. These transporters are located on the basolateral membrane of the renal tubular cells and are responsible for the uptake of hippuric acid from the blood into the tubular cells, from where it is then secreted into the tubular lumen for excretion in the urine. The efficient clearance of hippuric acid by the kidneys is an important factor in preventing its accumulation in the body researchgate.netemjreviews.com. Studies have shown that impaired renal function can lead to a slower excretion of hippuric acid nih.gov.
Research on Dichlorobenzyl Alcohol Derivatives and Analogs
Design and Synthesis of Novel Compounds
The design and synthesis of new compounds based on dichlorobenzyl alcohol often begin with identifying a core molecular fragment that demonstrates significant biological activity. In the pursuit of new fungicides, researchers tested a variety of benzyl (B1604629) alcohol compounds and identified 3,5-dichlorobenzyl alcohol as a highly active fragment. nih.govworldwidejournals.com This discovery served as the foundation for designing a new series of potential antifungal agents.
Following the identification of this key component, a series of novel ester compounds were synthesized. nih.gov The primary synthetic route involved the esterification of 3,5-dichlorobenzyl alcohol with various acids. nih.govworldwidejournals.com This strategic approach allows for the modification of one part of the molecule (the acid moiety) while keeping the active 3,5-dichlorobenzyl fragment constant, enabling a systematic exploration of how these changes affect biological activity. This method has successfully produced new derivatives with significant fungicidal properties. nih.govworldwidejournals.com
Separately, derivatives based on the 2,4-dichlorobenzyl structure have also been synthesized. For example, a series of chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives were created, incorporating the 2,4-dichlorobenzyl moiety to investigate their potential as antibacterial and antifungal agents.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological effect. eurochlor.org Such analyses help guide the modification of a compound to enhance its desired activity or potency. eurochlor.org
In the development of novel fungicides based on 3,5-dichlorobenzyl alcohol, SAR studies were crucial. After synthesizing a series of 3,5-dichlorobenzyl ester derivatives, their antifungal activity was tested against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.govworldwidejournals.com The research revealed that the structure of the acid used in the esterification process significantly influenced the compound's effectiveness.
One derivative, designated as compound 5, demonstrated remarkable antifungal activity. nih.govworldwidejournals.com Its efficacy was found to be comparable to the commercial fungicide boscalid, indicating that the specific combination of the 3,5-dichlorobenzyl group with its corresponding acid component created a highly potent molecule. nih.govworldwidejournals.com Further investigation into the mechanism of action showed that these ester derivatives, like carboxamide fungicides, act as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govworldwidejournals.com This confirmed that modifying the amide bond found in many commercial fungicides to an ester bond could maintain the desired fungicidal activity. nih.govworldwidejournals.com
| Compound | EC₅₀ against Botrytis cinerea (mg/L) | EC₅₀ against Rhizoctonia solani (mg/L) |
|---|---|---|
| Compound 5 | 6.60 nih.govworldwidejournals.com | 1.61 nih.govworldwidejournals.com |
| Boscalid (Commercial Fungicide) | 1.24 nih.govworldwidejournals.com | 1.01 nih.govworldwidejournals.com |
Investigation of Specific Halogenation Patterns
The position of the chlorine atoms on the benzyl alcohol ring—the halogenation pattern—is a critical determinant of the compound's biological activity. Different isomers of dichlorobenzyl alcohol are utilized for distinct applications, highlighting the importance of this structural feature.
The 2,4-dichloro halogenation pattern is commonly found in mild antiseptic products. nih.govwikipedia.org 2,4-Dichlorobenzyl alcohol is an active ingredient in well-known throat lozenges, where it is valued for its ability to kill bacteria and viruses associated with mouth and throat infections. nih.govwikipedia.org Its broad-spectrum antiseptic properties have been demonstrated against various oropharyngeal organisms. nih.gov
In contrast, research into new agricultural fungicides identified the 3,5-dichloro isomer as a particularly effective fragment. nih.govworldwidejournals.com A screening of 21 different benzyl alcohol compounds revealed that 3,5-dichlorobenzyl alcohol was a "highly active fragment" for designing novel SDH inhibitors. nih.govworldwidejournals.com This specific pattern was subsequently used as the core component in the synthesis of new ester derivatives with potent antifungal activity. nih.gov This indicates that while the 2,4-dichloro pattern is suited for topical antiseptic purposes, the 3,5-dichloro pattern confers the necessary structural properties for high-potency inhibition of the SDH enzyme in fungi.
Impact of Steric and Electronic Factors on Reactivity and Biological Activity
The introduction of chlorine atoms to the benzyl alcohol structure significantly impacts its steric (size and shape) and electronic properties, which in turn influences its chemical reactivity and biological activity. researchgate.net Chlorine atoms are electron-withdrawing, and their position on the benzene (B151609) ring alters the electron distribution of the entire molecule. researchgate.net
This modification of electronic properties can enhance the molecule's lipophilicity (its ability to dissolve in fats and lipids), which may improve its capacity to penetrate the cell membranes of microbes. researchgate.net The antiseptic mechanism of dichlorobenzyl alcohol is thought to be related to its ability to cause the denaturation and rearrangement of external proteins on pathogens. drugbank.com The specific steric and electronic arrangement conferred by the chlorine atoms is believed to enhance this disruptive interaction with microbial cell membranes.
Furthermore, these factors play a crucial role in how the molecule interacts with specific biological targets, such as enzymes. For a molecule to be an effective enzyme inhibitor, its shape and electronic configuration must be complementary to the enzyme's active site. The high efficacy of 3,5-dichlorobenzyl derivatives as SDH inhibitors suggests that this particular substitution pattern provides an optimal arrangement of steric and electronic features for binding to and inhibiting this specific fungal enzyme. nih.govworldwidejournals.com
Computational Studies on Derivatives
Computational studies, including molecular dynamics simulations, are powerful tools used to investigate and predict the behavior of molecules at an atomic level. These methods provide insights into the structural and electronic properties of dichlorobenzyl alcohol derivatives and their interactions with biological targets.
In the study of novel 3,5-dichlorobenzyl ester fungicides, molecular dynamic simulations were employed to validate the interactions between the most active compounds and the succinate dehydrogenase (SDH) protein. nih.gov These simulations help researchers visualize and understand how the derivative binds to the enzyme's active site, confirming the proposed mechanism of action.
More complex computational methods have been used to analyze derivatives such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol. For this molecule, computational studies investigated its structural properties, vibrational modes, and electronic characteristics. Such analyses can also simulate how the molecule behaves in different solvents and identify the most electronegative and electropositive sites, which are crucial for predicting its reactivity. Furthermore, molecular docking studies were performed to assess the binding affinity of this derivative with specific protein targets, demonstrating its potential as an anticonvulsant agent.
Analytical Chemistry Methodologies for Dichlorobenzyl Alcohol Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate Tracking
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool for tracking the formation and consumption of intermediates in chemical reactions involving dichlorobenzyl alcohol. Its high sensitivity and selectivity allow for the identification and quantification of transient species in complex matrices. diva-portal.orgnih.gov The development of atmospheric pressure ionization sources, such as electrospray ionization (ESI), has significantly expanded the applications of LC-MS techniques in chemical analysis. diva-portal.org
In the context of dichlorobenzyl alcohol synthesis or degradation studies, LC-MS can be used to monitor the reaction progress by identifying precursor molecules, by-products, and degradation products. This is achieved by separating the compounds in the reaction mixture using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio (m/z) by the mass spectrometer. diva-portal.org For instance, the isotopic pattern observed in the mass spectrum can indicate the presence of chlorine atoms, aiding in the identification of chlorinated intermediates. diva-portal.org
Method development for LC-MS analysis typically involves optimizing the solid-phase extraction for sample preparation, selecting the appropriate LC column and mobile phase to achieve good separation, and fine-tuning the mass spectrometer conditions to maximize sensitivity and minimize matrix effects. nih.gov
Table 1: Illustrative LC-MS Parameters for Intermediate Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) diva-portal.org |
| Column | Reversed-phase columns like C18 are commonly used diva-portal.orgmdpi.com |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.govsielc.com |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode diva-portal.orgnih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) for MS/MS analysis semanticscholar.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates mdpi.com |
Gas Chromatography (GC) for Product Analysis
Gas chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the final product analysis of dichlorobenzyl alcohol. peakscientific.com It is particularly effective for separating and quantifying the main compound and any volatile impurities that may be present. semanticscholar.orgpeakscientific.com The technique requires minimal sample preparation since the samples are often already in a liquid state suitable for injection. peakscientific.com
In a typical GC analysis of dichlorobenzyl alcohol, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium. semanticscholar.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity towards organic compounds. scribd.com Method parameters, such as the initial oven temperature, temperature ramp rate, and final temperature, are optimized to achieve the desired separation of dichlorobenzyl alcohol from potential impurities like 2,4-dichlorobenzaldehyde (B42875). semanticscholar.org
Table 2: Typical GC Parameters for Dichlorobenzyl Alcohol Product Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Gas Chromatograph |
| Column | DB-5, 15 meters semanticscholar.org |
| Carrier Gas | Helium semanticscholar.org |
| Injection Port Temperature | 225 °C scribd.com |
| Oven Temperature Program | Initial temperature of 90 °C, ramped to a final temperature of 150 °C semanticscholar.org |
| Detector | Flame Ionization Detector (FID) semanticscholar.orgscribd.com |
| Detector Temperature | 225 °C scribd.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of dichlorobenzyl alcohol and for its quantification in various formulations, including cosmetics and pharmaceuticals. fda.gov.twfda.gov.twhelixchrom.com HPLC methods offer high precision and accuracy for determining the percentage of the active compound and for detecting and quantifying related substances and impurities. scribd.com
Reverse-phase HPLC is the most common mode used for dichlorobenzyl alcohol analysis. sielc.com In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.comscribd.comfda.gov.tw An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comfda.gov.tw Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification. fda.gov.twfda.gov.tw The limit of quantitation (LOQ) for 2,4-dichlorobenzyl alcohol in cosmetic products has been reported to be as low as 0.01%. fda.gov.twfda.gov.tw
Table 3: Representative HPLC Conditions for Dichlorobenzyl Alcohol Purity Assessment
| Parameter | Description |
|---|---|
| Chromatography System | High-Performance Liquid Chromatograph |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm, or equivalent fda.gov.tw |
| Mobile Phase | Solvent A: Diluted formic acid in deionized water. Solvent B: Methanol fda.gov.tw |
| Flow Rate | 1.2 mL/min scribd.com |
| Detector | Photodiode Array (PDA) Detector fda.gov.twfda.gov.tw |
| Detection Wavelength | 214 nm scribd.com |
| Injection Volume | 2.5 µL to 10 µL scribd.comfda.gov.tw |
| Column Temperature | 30 °C scribd.com |
Conclusion and Future Research Directions
Summary of Current Research Gaps and Opportunities
Despite its long-standing use in pharmaceuticals, significant research gaps exist for dichlorobenzyl alcohol, offering numerous opportunities for future investigation. A primary area for exploration is its role as a versatile building block in organic synthesis. While there is some evidence of its use in creating antifungal agents, a comprehensive exploration of its synthetic utility is lacking. acs.org There is considerable potential to utilize dichlorobenzyl alcohol as a precursor for a wider range of fine chemicals and pharmaceutical intermediates.
Another significant research gap is the environmental fate and toxicological profile of dichlorobenzyl alcohol. As a widely used antiseptic, its pathways of degradation in the environment and the potential for bioaccumulation are not well understood. This presents an opportunity for comprehensive environmental and toxicological studies to ensure its continued safe use.
Furthermore, the full spectrum of the biological activities of dichlorobenzyl alcohol and its derivatives remains to be elucidated. Beyond its antiseptic properties, there is potential for discovering novel pharmacological activities through systematic screening and derivatization.
Emerging Methodologies and Technologies for Dichlorobenzyl Alcohol Research
The advancement of novel research methodologies offers exciting prospects for deepening our understanding of dichlorobenzyl alcohol. The application of computational chemistry and molecular modeling, for instance, can provide valuable insights into its structural, electronic, and reactive properties. Such studies can aid in predicting the biological activity of its derivatives and in elucidating reaction mechanisms.
Biocatalysis represents a promising green and sustainable approach for the synthesis of dichlorobenzyl alcohol and its derivatives. The use of enzymes or whole-cell systems, such as Baker's Yeast, can offer high selectivity and milder reaction conditions compared to traditional chemical methods. worldwidejournals.com This methodology can be further explored for the production of novel, chiral derivatives with potentially enhanced biological activities.
High-throughput screening (HTS) technologies can be employed to rapidly screen libraries of dichlorobenzyl alcohol derivatives for a wide range of biological activities. nih.govresearchgate.netthermofisher.comarvojournals.orgmdpi.com This could accelerate the discovery of new therapeutic applications for this class of compounds.
Advanced analytical techniques are also crucial for future research. Methods such as convergence chromatography can offer faster and more sensitive detection of dichlorobenzyl alcohol and its impurities in various matrices. dntb.gov.uasemanticscholar.org The development of robust analytical methods is essential for quality control, environmental monitoring, and pharmacokinetic studies.
Potential for Further Mechanistic Elucidation and Application in Chemical Sciences
While the antiseptic mechanism of dichlorobenzyl alcohol is broadly attributed to protein denaturation and its local anesthetic effect to sodium channel blockade, a detailed molecular-level understanding is still emerging. nih.govchemicalbook.com Future research could focus on more in-depth mechanistic studies to identify specific molecular targets and pathways involved in its antimicrobial and antiviral actions. nih.gov
The chemical reactivity of dichlorobenzyl alcohol also warrants further investigation. Detailed mechanistic studies of its oxidation, reduction, and substitution reactions could unlock new synthetic pathways and applications. For example, understanding the mechanism of its oxidation to dichlorobenzaldehyde could lead to the development of more efficient and selective catalytic systems.
Beyond its current applications, dichlorobenzyl alcohol and its derivatives have the potential to be utilized in other areas of chemical science. For instance, their coordination chemistry could be explored, investigating their potential to act as ligands for metal catalysts. Furthermore, the dichlorinated aromatic ring and the reactive hydroxyl group make it a candidate for incorporation into novel polymers and materials with tailored properties.
Q & A
Q. Which analytical techniques are most reliable for quantifying dichlorobenzyl alcohol and its impurities?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is preferred for volatile impurities (e.g., residual dichlorobenzaldehyde). High-performance liquid chromatography (HPLC-UV) at 220 nm resolves non-volatile contaminants. Cross-validate with Ultra Performance Convergence Chromatography (UPCC) to address co-eluting peaks, as demonstrated in lozenge API analysis .
Q. What safety protocols are recommended for handling dichlorobenzyl alcohol in laboratory environments?
- Methodological Answer : Follow SDS guidelines: use nitrile gloves, fume hoods, and eye protection. Toxicity studies indicate negative Ames test results (no mutagenicity) and mild skin irritation in guinea pigs (OECD 406). Monitor airborne concentrations using NIOSH-approved methods .
Q. How can researchers ensure the stability of dichlorobenzyl alcohol during long-term storage?
- Methodological Answer : Store in amber glass containers at 4°C under nitrogen to prevent oxidation. Periodically test degradation products (e.g., 2,4-dichlorobenzaldehyde) via GC or UPCC. Accelerated stability studies (40°C/75% RH) predict shelf-life degradation kinetics .
Advanced Research Questions
Q. How can contradictory data on dichlorobenzyl alcohol degradation pathways be resolved?
- Methodological Answer : Use orthogonal analytical methods (e.g., UPCC for polar degradation products, LC-MS for non-volatiles). Compare degradation profiles under oxidative (HO) vs. thermal stress. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies pathway dominance .
Q. What strategies mitigate interference from matrix effects in dichlorobenzyl alcohol analysis?
- Methodological Answer : Employ matrix-matched calibration standards and sample clean-up via solid-phase extraction (C18 cartridges). For complex matrices (e.g., biological samples), derivatization with BSTFA enhances GC-MS sensitivity and specificity .
Q. How does the chlorination position (2,4- vs. 3,4-) affect dichlorobenzyl alcohol’s physicochemical properties?
- Methodological Answer : Compare logP (octanol-water partition coefficient) via shake-flask method: 2,4-dichloro derivatives exhibit higher hydrophobicity. Differential scanning calorimetry (DSC) reveals melting point variations (e.g., 2,4-isomer: ~45°C vs. 3,4-isomer: ~60°C) .
Q. What computational approaches predict dichlorobenzyl alcohol’s reactivity in novel synthetic routes?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model reaction intermediates and transition states. Molecular docking studies assess enzyme compatibility for biocatalytic routes (e.g., lipase-mediated esterification) .
Q. How can researchers validate the absence of genotoxic impurities in dichlorobenzyl alcohol batches?
Q. What advanced techniques characterize dichlorobenzyl alcohol’s interactions with biomacromolecules?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity to proteins (e.g., serum albumin). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular dynamics simulations reveal binding site dynamics .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of dichlorobenzyl alcohol?
- Methodological Answer : Replicate studies using OECD-compliant protocols (e.g., acute oral toxicity OECD 423). Cross-reference species-specific data (e.g., guinea pig vs. rat models). Meta-analysis of historical data identifies confounding variables (e.g., solvent choice) .
Q. What methodologies reconcile conflicting chromatographic retention times in inter-laboratory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
